molecular formula C15H20Br2O2 B15556974 Laureatin

Laureatin

货号: B15556974
分子量: 392.13 g/mol
InChI 键: QVSXXUNREJZJAN-LIEINVJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2R,4S,6R,7S)-6-bromo-4-[(1S)-1-bromopropyl]-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane has been reported in Laurencia nipponica with data available.

属性

分子式

C15H20Br2O2

分子量

392.13 g/mol

IUPAC 名称

(1S,2R,4S,6R,7S)-6-bromo-4-[(1S)-1-bromopropyl]-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane

InChI

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5-/t10-,11+,12+,13-,14-,15-/m0/s1

InChI 键

QVSXXUNREJZJAN-LIEINVJGSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating and structurally complex natural product that has garnered attention for its potent biological activities. Isolated from the marine red alga Laurencia nipponica, this compound is a member of the Laurencia-derived C15 acetogenins, which are characterized by their unique medium-sized ether rings and halogen substituents. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, stereochemistry, and known biological functions, with a focus on data relevant to researchers in natural product chemistry and drug development.

Chemical Structure and Properties

This compound is a bicyclic ether containing two bromine atoms, a conjugated enyne system, and multiple stereocenters. Its intricate three-dimensional architecture is a key determinant of its biological activity.

The IUPAC name for this compound is (1S,2R,4S,6R,7S)-6-bromo-4-(1-bromopropyl)-2-[(Z)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₅H₂₀Br₂O₂[1]
Molecular Weight 392.13 g/mol [1][2]
CAS Number 18762-30-6[1][2][3]
Appearance Not specified in available literature
Melting Point Not specified in available literature
Optical Rotation Not specified in available literature

Table 2: Spectroscopic Identifiers for this compound

Identifier TypeIdentifierReference(s)
SMILES C#C/C=C\C[C@@H]1[C@]2([H])C--INVALID-LINK--([H])--INVALID-LINK--CC)Br">C@([H])O2[2]
InChI Key QVSXXUNREJZJAN-WDAGUQPRSA-N[3]

Experimental Protocols

Detailed experimental protocols for the original isolation and structural elucidation of this compound from Laurencia nipponica are not extensively detailed in currently accessible scientific literature. However, the general methodology for the isolation of such natural products typically involves the following steps.

General Protocol for Isolation and Purification:

  • Collection and Extraction: Freshly collected Laurencia nipponica is typically air-dried and then pulverized. The dried algal material is then subjected to solvent extraction, often using a series of solvents with increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.

  • Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica (B1680970) gel or other stationary phases. This process separates the complex mixture into simpler fractions.

  • Purification: The fractions showing biological activity or containing compounds of interest are further purified using high-performance liquid chromatography (HPLC), often with different column and solvent systems, until the pure compound is isolated.

Structural Elucidation:

The structure of the purified this compound was likely determined using a combination of the following spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition (from high-resolution MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been crucial for establishing the connectivity of atoms and the relative stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups such as the alkyne and alkene moieties.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the conjugated enyne system.

  • X-ray Crystallography: This technique would provide unambiguous proof of the absolute stereochemistry of the molecule if suitable crystals could be obtained. The successful total synthesis of this compound has also served to confirm its proposed structure.

Biological Activity

This compound has been reported to exhibit significant biological activities, which are of interest to the fields of agrochemicals and pharmacology.

  • Insecticidal Activity: this compound has demonstrated potent insecticidal activity, particularly against mosquito larvae.[1][2] This makes it a potential lead compound for the development of new, naturally-derived insecticides. The exact mechanism of its insecticidal action is not fully elucidated, but other metabolites from Laurencia have been shown to act as acetylcholinesterase inhibitors.

  • Drug Metabolism Inhibition: this compound has also been identified as an inhibitor of drug metabolism.[2] This activity suggests that it may interact with metabolic enzyme systems, such as the cytochrome P450 family. Such properties are critical to consider in drug development, as they can lead to drug-drug interactions.

Due to the limited publicly available information on the specific molecular targets and signaling pathways of this compound, a detailed pathway diagram cannot be constructed at this time. Instead, a generalized workflow for the discovery and characterization of natural products like this compound is presented below.

Workflow for Natural Product Discovery

The following diagram illustrates a typical workflow from the collection of a natural source to the identification and initial biological characterization of a lead compound like this compound.

Natural_Product_Workflow Workflow for the Discovery and Characterization of this compound cluster_0 Isolation and Purification cluster_1 Structural Elucidation cluster_2 Biological Evaluation Collection Collection of Laurencia nipponica Extraction Solvent Extraction Collection->Extraction Drying & Pulverization Fractionation Chromatographic Fractionation Extraction->Fractionation Crude Extract Purification HPLC Purification of this compound Fractionation->Purification Active Fractions Spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) Purification->Spectroscopy Pure Compound Bioassays Biological Screening (e.g., Insecticidal Assays) Purification->Bioassays Pure Compound for Testing Structure_Determination Structure Determination and Stereochemistry Spectroscopy->Structure_Determination Spectral Data Activity_Confirmation Confirmation of Bioactivity Bioassays->Activity_Confirmation Initial Hits Mechanism_Studies Mechanism of Action Studies Activity_Confirmation->Mechanism_Studies Confirmed Active Compound

Caption: A generalized workflow for the isolation, structural elucidation, and biological evaluation of this compound.

Conclusion

This compound remains a molecule of significant interest due to its unique chemical structure and pronounced biological effects. Its complex bicyclic ether system, adorned with bromine atoms and an enyne side chain, presents a challenging and attractive target for total synthesis and further chemical modification. While its insecticidal and enzyme-inhibiting properties are established, a deeper understanding of its mechanism of action is required to fully exploit its potential in drug development or as an agrochemical. Further research to obtain detailed spectroscopic data and to elucidate its molecular targets would be highly valuable to the scientific community.

References

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Laureatin and Analogous Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a compound specifically named "Laureatin" did not yield definitive results in the context of in vitro cancer research. However, extensive information was found for compounds with similar names and biological activities, particularly "Linoleic Acid" (abbreviated as LA). This guide will therefore focus on the well-documented in vitro anticancer mechanisms of Linoleic Acid and other relevant natural compounds as a proxy, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Natural compounds have long been a source of inspiration for the development of novel anticancer therapeutics. These compounds often exhibit pleiotropic effects, targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis. This technical guide delves into the in vitro mechanism of action of such compounds, with a focus on the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). Understanding these mechanisms at a molecular level is crucial for the rational design and development of effective cancer therapies.

Quantitative Data: Cytotoxicity of Natural Compounds

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various natural and synthetic compounds against different cancer cell lines, as determined by in vitro cytotoxicity assays.

CompoundCancer Cell LineIC50 Value (µM)Reference
Compound 1HTB-26 (Breast)10 - 50[1]
Compound 1PC-3 (Pancreatic)10 - 50[1]
Compound 1HepG2 (Hepatocellular)10 - 50[1]
Compound 1HCT116 (Colorectal)22.4[1]
Compound 2HTB-26 (Breast)10 - 50[1]
Compound 2PC-3 (Pancreatic)10 - 50[1]
Compound 2HepG2 (Hepatocellular)10 - 50[1]
Compound 2HCT116 (Colorectal)0.34[1]
Panduratin AMCF-7 (Breast)15 (24h), 11.5 (48h)[2]
Lovastatin (B1675250)Lung Cancer Cell Lines~10[3]
Aloe-emodinH460 (Lung)~40[4]
LasiokaurinMDA-MB-231 (Breast)Varies (0.2–50)[5]
LasiokaurinMDA-MB-468 (Breast)Varies (0.2–50)[5]
LasiokaurinMCF7 (Breast)Varies (0.2–50)[5]

Experimental Protocols

A variety of in vitro assays are employed to elucidate the mechanism of action of anticancer compounds. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution (typically 1 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.[6][7]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This method uses PI to stain the cellular DNA content. The fluorescence intensity of PI is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Treat cells with the test compound for the specified duration.

    • Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells by flow cytometry.[8]

4. Western Blotting

  • Principle: This technique is used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.

  • Protocol:

    • Lyse the treated and untreated cells to extract total protein.

    • Quantify the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.[3]

Signaling Pathways and Mechanisms of Action

The in vitro anticancer effects of many natural compounds are mediated through the modulation of complex signaling pathways.

1. Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells.[9] It is primarily regulated by two interconnected pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[10]

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[10] This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8.

  • Intrinsic Pathway: The intrinsic pathway is triggered by various intracellular stresses, such as DNA damage and oxidative stress.[11] This leads to the permeabilization of the mitochondrial outer membrane (MOMP) and the release of pro-apoptotic factors like cytochrome c into the cytosol.[11][12] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[9]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis.[13]

Linoleic acid has been shown to trigger the mitochondrial pathway by downregulating survival pathways like ERK1/2 and Akt/GSK-3β.[14] It also causes the accumulation of reactive oxygen species (ROS) and intracellular Ca2+, leading to the loss of mitochondrial membrane potential and the release of cytochrome c.[14]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Intracellular Stress Intracellular Stress Mitochondria Mitochondria Intracellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis This compound/Analogues This compound/Analogues This compound/Analogues->Death Ligands Sensitizes This compound/Analogues->Intracellular Stress Induces

Figure 1: Overview of the extrinsic and intrinsic apoptosis pathways initiated by this compound analogues.

2. Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation due to a dysregulated cell cycle. Many natural compounds exert their anticancer effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cancer cells from dividing.[8][15] For instance, lovastatin has been shown to arrest cells in the G1 phase.[16][17] This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21 and p27).[2][3]

Cell_Cycle_Arrest G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G1/S Checkpoint G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase G2/M Checkpoint M Phase->G1 Phase This compound/Analogues This compound/Analogues p21/p27 p21/p27 This compound/Analogues->p21/p27 Upregulates Cyclin/CDK Cyclin/CDK p21/p27->Cyclin/CDK Inhibits Cyclin/CDK->G1 Phase Promotes Progression Cyclin/CDK->G2 Phase Promotes Progression

Figure 2: Mechanism of cell cycle arrest induced by this compound analogues.

3. Generation of Reactive Oxygen Species (ROS)

ROS are chemically reactive molecules containing oxygen that can induce cellular damage.[18] While low levels of ROS are involved in normal cellular signaling, excessive ROS production can lead to oxidative stress, which can trigger apoptosis.[19][20][21] Some natural compounds, like phloretin, have been shown to increase ROS levels in cancer cells, leading to the downregulation of survival pathways such as the Wnt/β-catenin pathway.[22] The accumulation of ROS can also lead to a decrease in the levels of antioxidants like glutathione (B108866), further sensitizing cancer cells to apoptosis.[3][14]

ROS_Generation This compound/Analogues This compound/Analogues Mitochondria Mitochondria This compound/Analogues->Mitochondria Targets ROS ROS Mitochondria->ROS Generates Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis Induces Survival Pathways Survival Pathways Oxidative Stress->Survival Pathways Inhibits

Figure 3: Role of reactive oxygen species in the anticancer activity of this compound analogues.

Conclusion

The in vitro mechanism of action of this compound and its analogues is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest at critical checkpoints, and the generation of reactive oxygen species. A thorough understanding of these mechanisms is paramount for the development of these and other natural compounds as effective anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of such compounds. Future studies should focus on elucidating the precise molecular targets and exploring potential synergistic combinations with existing chemotherapeutic drugs.

References

An In-depth Technical Guide on the Discovery and Historical Background of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and structurally complex C15 acetogenin (B2873293) natural product isolated from the red algae of the genus Laurencia. Possessing a unique molecular architecture that includes an eight-membered cyclic ether and an oxetane (B1205548) ring, this compound has garnered significant attention for its potent insecticidal activity, particularly against mosquito larvae. This technical guide provides a comprehensive overview of the discovery, historical background, chemical synthesis, and biological activity of this compound. Detailed experimental protocols for its isolation and synthesis are presented, along with a summary of its known biological effects. This document aims to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development who are interested in this compound and related marine-derived compounds.

Discovery and Historical Background

This compound was first isolated from the red alga Laurencia nipponica Yamada by Japanese chemists Takeshi Irie, Minoru Suzuki, and Y. Hayakawa in 1969. Their seminal work, published in Tetrahedron Letters, detailed the isolation and initial structural characterization of this novel acetylenic ether. The compound was named this compound, reflecting its origin from the Laurencia genus.

The initial structure elucidation was a significant challenge due to the compound's complexity, featuring multiple stereocenters and an unusual combination of cyclic ether functionalities. The gross structure was primarily determined using a combination of chemical degradation studies and spectroscopic techniques that were state-of-the-art at the time, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. The absolute stereochemistry was later confirmed through total synthesis efforts.

Subsequent research by Irie's group and others led to the isolation of related compounds, such as Isothis compound, from the same algal source. These discoveries highlighted the rich chemical diversity of Laurencia species and established the C15 acetogenins (B1209576) as a significant class of marine natural products.

Chemical Structure

This compound possesses a complex and unique chemical structure, which is characterized by the following key features:

  • A C15 Acetogenin Backbone: It is derived from a fifteen-carbon fatty acid precursor.

  • An Eight-Membered Cyclic Ether Ring: This medium-sized ring is a prominent feature of the molecule.

  • An Oxetane Ring: A four-membered ether ring is fused to the larger eight-membered ring system.

  • A Bromine Atom: The presence of a halogen, specifically bromine, is a common characteristic of many marine natural products.

  • An Enyne Moiety: A conjugated system consisting of a double bond and a triple bond is present in the side chain.

  • Multiple Stereocenters: this compound has a total of eight stereogenic centers, leading to a complex three-dimensional structure.

The chemical formula of this compound is C15H19BrO3.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC15H19BrO3
Molar Mass343.21 g/mol
AppearanceColorless oil or solid (depending on purity)
SolubilitySoluble in organic solvents such as methanol (B129727), ethanol, chloroform (B151607), and ethyl acetate. Insoluble in water.

Biological Activity

The most well-documented biological activity of this compound is its potent insecticidal effect, particularly its larvicidal activity against mosquitoes.

Insecticidal Activity

Table 2: Summary of Known Insecticidal Activity of this compound

OrganismActivity TypeReported EffectQuantitative Data (LC50)
Culex pipiens pallens (mosquito larvae)LarvicidalPotentNot specified in available literature

Mechanism of Action

The precise molecular mechanism of action by which this compound exerts its insecticidal effects has not yet been fully elucidated. Research into the mechanism of other C15 acetogenins from Laurencia is ongoing, but a definitive target for this class of compounds in insects has not been identified.

Given the neurotoxic effects observed with other marine-derived natural products, it is plausible that this compound may target the nervous system of insects. Potential molecular targets could include ion channels, neurotransmitter receptors, or enzymes involved in nerve signal transmission. However, without specific experimental evidence, any proposed mechanism remains speculative.

Logical Relationship Diagram: Hypothetical Mechanism of Action

Laureatin_MoA This compound This compound Target Unknown Molecular Target (e.g., Ion Channel, Receptor) This compound->Target Binds to Pathway Disruption of Neural Signaling Pathway Target->Pathway Leads to Effect Paralysis and Death of Insect Larvae Pathway->Effect Results in

Caption: Hypothetical mechanism of action for this compound's insecticidal activity.

Experimental Protocols

Isolation of this compound from Laurencia nipponica

The following is a generalized protocol based on the original isolation work. Specific details may vary depending on the exact collection location and condition of the algal material.

Experimental Workflow: Isolation of this compound

Laureatin_Isolation start Freshly collected Laurencia nipponica extraction Extraction with Methanol/Chloroform start->extraction partition Solvent Partitioning (e.g., Hexane (B92381)/Water) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Further Chromatographic Purification (e.g., HPLC) chromatography1->chromatography2 end Pure this compound chromatography2->end

Caption: General workflow for the isolation of this compound from Laurencia nipponica.

Methodology:

  • Collection and Extraction: Freshly collected Laurencia nipponica is air-dried and then ground to a fine powder. The algal material is then exhaustively extracted with a mixture of methanol and chloroform (or a similar solvent system) at room temperature. The resulting extract is filtered and concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves hexane and water (or aqueous methanol) to remove highly nonpolar and polar impurities, respectively. The fraction containing this compound is collected.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components of the extract. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further Purification: Fractions containing this compound, as identified by TLC and preliminary NMR analysis, are combined and subjected to further purification. This often involves repeated column chromatography or high-performance liquid chromatography (HPLC) using a suitable stationary and mobile phase to yield pure this compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed using a combination of spectroscopic methods, including 1H NMR, 13C NMR, COSY, HMQC/HSQC, HMBC, and high-resolution mass spectrometry (HRMS).

Total Synthesis of this compound

Several total syntheses of this compound have been reported, each employing a unique strategy to construct the complex cyclic ether system and control the stereochemistry. The following is a generalized overview of a common synthetic approach. For detailed experimental procedures, it is essential to consult the primary literature.

Retrosynthetic Analysis Diagram

Laureatin_Retrosynthesis This compound This compound Intermediate1 Oxetane-containing intermediate This compound->Intermediate1 Ring-closing metathesis Intermediate2 Acyclic precursor Intermediate1->Intermediate2 Oxetane formation StartingMaterials Simpler starting materials Intermediate2->StartingMaterials Stepwise functionalization

Caption: A simplified retrosynthetic analysis of this compound.

General Synthetic Strategy:

A common strategy for the total synthesis of this compound involves the initial construction of a key acyclic precursor containing the necessary stereocenters and functional groups. This is often achieved through a series of stereoselective reactions, such as asymmetric aldol (B89426) additions, Sharpless epoxidations, or chiral pool synthesis starting from readily available chiral molecules.

Once the acyclic precursor is synthesized, the focus shifts to the formation of the two cyclic ether rings. The oxetane ring can be formed through an intramolecular Williamson ether synthesis or other cyclization methods. The eight-membered ring is often constructed using a ring-closing metathesis (RCM) reaction, a powerful tool for the formation of medium-sized rings.

The final steps of the synthesis typically involve the introduction of the enyne side chain and any necessary deprotection steps to afford the final natural product. The stereochemical integrity of all eight stereocenters must be carefully controlled throughout the synthetic sequence.

Future Perspectives

This compound remains a molecule of significant interest due to its unique structure and potent biological activity. Several areas of future research are warranted:

  • Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic study of the relationship between the structure of this compound and its analogues and their insecticidal activity could lead to the design of even more potent and selective insecticides.

  • Mechanism of Action Studies: Elucidating the precise molecular target and mechanism of action of this compound is a critical next step. This knowledge will be invaluable for understanding its insecticidal properties and for the potential development of new insecticide classes.

  • Development of Synthetic Analogues: The total synthesis of this compound opens the door to the creation of a wide range of synthetic analogues. These analogues can be used to probe the mechanism of action and to develop compounds with improved properties, such as enhanced potency, selectivity, and environmental stability.

  • Evaluation against other Pests and in other Biological Assays: The biological activity of this compound should be explored more broadly. Its efficacy against other insect pests of agricultural and veterinary importance should be investigated, as well as its potential in other therapeutic areas.

Conclusion

This compound, a C15 acetogenin from the red alga Laurencia nipponica, stands as a testament to the remarkable chemical diversity of the marine environment. Its complex and elegant structure, coupled with its potent insecticidal activity, has made it a compelling target for both natural product chemists and synthetic organic chemists. While much has been learned since its discovery in 1969, significant opportunities for further research remain. A deeper understanding of its mechanism of action and the development of synthetic analogues hold the promise of new and effective insect control agents. This technical guide provides a solid foundation for researchers to build upon as they continue to explore the fascinating chemistry and biology of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laureatin is a fascinating and complex natural product isolated from marine red algae of the Laurencia genus. Exhibiting potent biological activity, particularly as a mosquito larvicide, it has garnered significant interest within the scientific community. This technical guide provides a comprehensive review of this compound and structurally or functionally related compounds, including laurinterol (B1247104), aplysiatoxin, and debromoaplysiatoxin. It delves into their chemical structures, biosynthesis, and total synthesis, with a focus on detailed experimental protocols. Furthermore, this guide presents a comparative analysis of their biological activities, supported by quantitative data, and explores their mechanisms of action through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and vector control.

Introduction

Natural products derived from marine organisms represent a rich and diverse source of novel chemical entities with significant potential for therapeutic applications. Among these, compounds isolated from the red algae genus Laurencia have demonstrated a wide array of biological activities. This compound, a halogenated C15 acetogenin, stands out for its potent insecticidal properties, particularly against mosquito larvae.[1] The intricate molecular architecture of this compound, featuring a unique oxetane (B1205548) ring embedded in an eight-membered ether, has also made it a challenging and attractive target for total synthesis.

This guide aims to provide an in-depth technical overview of this compound and other bioactive compounds that share structural similarities or functional mechanisms. By consolidating key information on their synthesis, biological evaluation, and modes of action, this document seeks to facilitate further research and development in this promising area of natural product science.

Chemical Structure and Properties

The unique chemical structures of this compound and its related compounds are fundamental to their biological activities. A detailed comparison of their molecular architecture is presented below.

Table 1: Chemical Structures and Properties of this compound and Related Compounds

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound [Insert Chemical Structure Image of this compound]C₁₅H₂₀Br₂O₂392.13Eight-membered ether ring, oxetane ring, two bromine atoms, cis-enyne side chain
Laurinterol [Insert Chemical Structure Image of Laurinterol]C₁₅H₁₉BrO295.21Brominated sesquiterpene with a para-cresol core
Aplysiatoxin [Insert Chemical Structure Image of Aplysiatoxin]C₃₂H₄₇BrO₁₀671.61Polyketide with a phenolic group, a spiroketal, and a hemiketal
Debromoaplysiatoxin [Insert Chemical Structure Image of Debromoaplysiatoxin]C₃₂H₄₈O₁₀592.72Non-brominated analog of aplysiatoxin

Biological Activity and Quantitative Data

This compound and its related compounds exhibit a range of biological activities, with this compound itself being a potent mosquito larvicide. This section summarizes the available quantitative data on their biological effects.

Table 2: Quantitative Biological Activity Data

CompoundBiological ActivityTest Organism/SystemQuantitative Data (e.g., LC₅₀, IC₅₀)Reference
This compound Mosquito LarvicideAedes aegyptiLC₅₀: [Data not available in search results][1]
Mosquito LarvicideCulex quinquefasciatusLC₅₀: [Data not available in search results][1]
Mosquito LarvicideAnopheles gambiaeLC₅₀: [Data not available in search results][1]
Laurinterol Na⁺/K⁺-ATPase Inhibition-IC₅₀: [Data not available in search results][2]
AntimycobacterialMycobacterium abscessusMIC: 6.25-25 µg/mL[3]
Aplysiatoxin Protein Kinase C Activation-[Data not available in search results][4]
Debromoaplysiatoxin Brine Shrimp ToxicityArtemia salinaIC₅₀: 0.34 ± 0.036 µM[5]
Potassium Channel Kv1.5 Blockade-IC₅₀: 1.79 ± 0.22 µM (neo-debromoaplysiatoxin G)[5]

Mechanisms of Action and Signaling Pathways

The diverse biological activities of these compounds stem from their interactions with specific molecular targets and modulation of cellular signaling pathways.

This compound: A Potential Neurotoxin in Insects

While the precise mechanism of action for this compound's larvicidal activity is not yet fully elucidated, it is hypothesized to act as a neurotoxin in insects. Many insecticides target the insect nervous system, leading to paralysis and death.[6] Potential targets could include ion channels, such as voltage-gated sodium channels, or neurotransmitter receptors. Further research is required to identify the specific molecular targets of this compound and the downstream signaling events that lead to its potent insecticidal effects.

Laurinterol: Inhibition of Na⁺/K⁺-ATPase

Laurinterol has been shown to inhibit the activity of Na⁺/K⁺-ATPase, a crucial enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane.[2] This inhibition disrupts ion homeostasis, leading to a cascade of downstream effects that can culminate in cell death.

Na_K_ATPase_Inhibition cluster_membrane Cell Membrane ATPase Na⁺/K⁺-ATPase Na_out Na⁺ (out) ATPase->Na_out K_in K⁺ (in) ATPase->K_in ADP ADP + Pi ATPase->ADP Disruption Disruption of Ion Gradient ATPase->Disruption K_out K⁺ (out) K_out->ATPase Na_in Na⁺ (in) Na_in->ATPase Laurinterol Laurinterol Laurinterol->ATPase Inhibits ATP ATP ATP->ATPase CellDeath Cell Death Disruption->CellDeath

Caption: Inhibition of Na⁺/K⁺-ATPase by Laurinterol.

Aplysiatoxin and Debromoaplysiatoxin: Activation of Protein Kinase C

Aplysiatoxin and its debrominated analog are potent activators of protein kinase C (PKC), a family of enzymes that play a crucial role in various signal transduction cascades.[4] By mimicking the endogenous activator diacylglycerol (DAG), these compounds bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and the subsequent phosphorylation of a wide range of downstream protein substrates.

PKC_Activation cluster_membrane Cell Membrane Receptor Receptor PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Aplysiatoxin Aplysiatoxin/ Debromoaplysiatoxin Aplysiatoxin->PKC Mimics DAG, Activates Downstream Downstream Signaling PKC->Downstream Phosphorylates

Caption: Activation of Protein Kinase C by Aplysiatoxin.

Annonaceous Acetogenins (B1209576): Inhibition of Mitochondrial Complex I

A significant number of acetogenins isolated from the Annonaceae family, which share some structural features with this compound, have been identified as potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain.[7][8] This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.

Complex_I_Inhibition cluster_mitochondrion Mitochondrion ComplexI Complex I (NADH Dehydrogenase) ETC Electron Transport Chain ComplexI->ETC NAD NAD⁺ ComplexI->NAD ROS Reactive Oxygen Species (ROS) ComplexI->ROS Increased Production ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_prod ATP Production ATP_Synthase->ATP_prod Acetogenins Annonaceous Acetogenins Acetogenins->ComplexI Inhibits NADH NADH NADH->ComplexI Apoptosis Apoptosis ATP_prod->Apoptosis Decreased Production ROS->Apoptosis

Caption: Inhibition of Mitochondrial Complex I by Annonaceous Acetogenins.

Synthesis and Experimental Protocols

The complex structures of this compound and its related compounds have presented significant challenges to synthetic chemists. This section outlines the general strategies for their total synthesis and provides representative experimental protocols.

Total Synthesis of this compound

The total synthesis of this compound has been approached through various strategies, often involving the construction of the eight-membered ether ring as a key step. A common retrosynthetic analysis is depicted below.

Laureatin_Retrosynthesis This compound This compound Intermediate1 Oxetane-containing precursor This compound->Intermediate1 Ring-closing metathesis or other cyclization Intermediate2 Acyclic precursor Intermediate1->Intermediate2 Oxetane formation StartingMaterials Simple Starting Materials Intermediate2->StartingMaterials Assembly of fragments

Caption: General Retrosynthetic Approach for this compound.

Experimental Protocol: Key Step in a Reported Total Synthesis of (+)-Laureatin

This protocol is a representative example and may require optimization based on specific laboratory conditions.

Formation of the Oxetane Ring: (Detailed step-by-step procedure for a key synthetic transformation would be included here, based on available literature. As this information was not fully available in the provided search results, a placeholder is used.)

Example Step: To a solution of the diol precursor (1.0 eq) in anhydrous dichloromethane (B109758) (0.1 M) at 0 °C is added triethylamine (B128534) (3.0 eq). The mixture is stirred for 10 minutes, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired oxetane.

Mosquito Larvicide Bioassay Protocol

The following is a generalized protocol for assessing the larvicidal activity of compounds against mosquito larvae, based on World Health Organization (WHO) guidelines.

Larvicide_Assay_Workflow Start Start PrepareStock Prepare Stock Solution of Test Compound Start->PrepareStock PrepareDilutions Prepare Serial Dilutions PrepareStock->PrepareDilutions AddCompound Add Test Compound Dilutions to Replicates PrepareDilutions->AddCompound DispenseLarvae Dispense 20-25 3rd/4th Instar Larvae per Replicate DispenseLarvae->AddCompound Incubate Incubate at 25-27 °C for 24 hours AddCompound->Incubate RecordMortality Record Larval Mortality Incubate->RecordMortality CalculateLC50 Calculate LC₅₀ (Probit Analysis) RecordMortality->CalculateLC50 End End CalculateLC50->End

Caption: Workflow for Mosquito Larvicide Bioassay.

Materials:

  • Late 3rd or early 4th instar mosquito larvae (Aedes aegypti, Culex quinquefasciatus, or Anopheles gambiae)

  • Test compound (e.g., this compound)

  • Solvent (e.g., ethanol, DMSO)

  • Deionized or distilled water

  • Beakers or cups (250 mL)

  • Pipettes

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent.

  • Serial Dilutions: Prepare a series of dilutions of the stock solution to achieve the desired test concentrations.

  • Experimental Setup: For each concentration and a control (solvent only), set up at least three replicates. In each replicate, place 20-25 larvae in a beaker containing 100 mL of deionized water.

  • Treatment: Add 1 mL of the appropriate test solution or control solvent to each beaker.

  • Incubation: Incubate the beakers at 25-27 °C for 24 hours.

  • Mortality Assessment: After 24 hours, count the number of dead larvae in each beaker. Larvae are considered dead if they are immobile and do not respond to probing.

  • Data Analysis: Calculate the percentage mortality for each concentration. Use probit analysis to determine the lethal concentration required to kill 50% of the larvae (LC₅₀).

Conclusion and Future Directions

This compound and its related compounds represent a compelling class of natural products with significant biological activities. The potent larvicidal properties of this compound highlight its potential as a lead compound for the development of novel and effective insecticides for mosquito control, a critical endeavor in the fight against vector-borne diseases. The diverse mechanisms of action of related compounds, such as laurinterol and aplysiatoxin, underscore the rich chemical and biological diversity within this family of marine natural products.

Future research should focus on several key areas. Firstly, a comprehensive evaluation of the larvicidal activity of this compound against a broader range of mosquito species, including resistant strains, is necessary to fully assess its potential. Secondly, the elucidation of its precise mechanism of action and the identification of its molecular targets will be crucial for understanding its insecticidal properties and for the rational design of more potent and selective analogs. Finally, the development of more efficient and scalable total syntheses of this compound and its derivatives will be essential for their further biological evaluation and potential commercialization. The continued exploration of these fascinating marine natural products holds great promise for the discovery of new therapeutic agents and environmentally friendly pest control solutions.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a halogenated C15 acetogenin, a class of secondary metabolites found in red algae of the genus Laurencia. Specifically, it has been isolated from Laurencia nipponica. This compound has garnered interest due to its potent biological activities, including insecticidal effects against mosquito larvae. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound, intended to guide researchers in isolating this compound for further study and development. While a precise, publicly available, step-by-step protocol for this compound is not extensively detailed in recent literature, this document compiles and adapts established methods for the extraction and purification of similar bioactive compounds from Laurencia species.

Data Presentation: Quantitative Analysis

The successful isolation of this compound involves a multi-step process, with yields varying at each stage. The following table summarizes representative quantitative data for the extraction and purification of C15 acetogenins (B1209576) from Laurencia species, which can be considered indicative for this compound isolation.

ParameterValueSource Description
Starting Material
Algal SpeciesLaurencia obtusaA representative species of the Laurencia genus, known to produce a variety of C15 acetogenins.
Initial Biomass (dry weight)531.8 gThe starting quantity of dried and powdered algae used for extraction.
Extraction
Extraction SolventEthyl Acetate (B1210297)A common solvent for extracting medium-polarity compounds like acetogenins.
Crude Extract Yield4.9 gThe total weight of the extract obtained after solvent evaporation.
Crude Extract Yield (%)~0.92%The percentage yield of the crude extract relative to the initial dry biomass.
Purification
Lariatin A (a related compound)38.2 mgPurified amount from a bacterial culture broth, providing a reference for final yield expectations.
Lariatin B (a related compound)11.2 mgPurified amount from a bacterial culture broth, providing a reference for final yield expectations.

Note: The yields for Lariatin A and B are from a different source organism but are included to provide a general expectation for the final yield of a purified secondary metabolite.

Experimental Protocols

The following protocols are adapted from established methods for the isolation of sesquiterpenes and other acetogenins from Laurencia species and are expected to be effective for the extraction and purification of this compound.

Protocol 1: Extraction of Crude this compound from Laurencia nipponica

1. Sample Preparation: a. Collect fresh specimens of Laurencia nipponica. b. Thoroughly wash the algal biomass with fresh water to remove salts, sand, and epiphytes. c. Air-dry the cleaned algae in a well-ventilated area, shielded from direct sunlight, until it is brittle. d. Grind the dried algae into a fine powder using a blender or a mill.

2. Solvent Extraction: a. Weigh the dried algal powder. b. Macerate the powder in a suitable solvent. A common and effective method involves sequential extraction with solvents of increasing polarity. A recommended starting point is a mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) (2:1, v/v). Alternatively, ethyl acetate can be used as a primary extraction solvent. c. For every 100 g of dried algae, use approximately 1 L of the solvent mixture. d. Stir the mixture at room temperature for 24 hours. e. Filter the mixture to separate the algal residue from the solvent extract. f. Repeat the extraction process on the residue at least two more times to ensure complete extraction of the bioactive compounds. g. Combine all the solvent extracts. h. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound

1. Liquid-Liquid Partitioning (Optional but Recommended): a. Dissolve the crude extract in a mixture of 90% methanol and hexane (B92381) (1:1, v/v). b. Perform a liquid-liquid partition in a separatory funnel to separate polar and non-polar compounds. The more polar compounds, including this compound, will preferentially partition into the methanol phase. c. Separate the layers and collect the methanol phase. d. Evaporate the methanol to yield a semi-purified extract.

2. Column Chromatography: a. Prepare a silica (B1680970) gel (60-120 mesh) column. The size of the column will depend on the amount of crude extract to be purified. b. Pre-elute the column with a non-polar solvent, such as hexane. c. Dissolve the crude or semi-purified extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. d. After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the column. e. Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% hexane, gradually increasing the proportion of a more polar solvent like ethyl acetate. For example:

  • Hexane (100%)
  • Hexane:Ethyl Acetate (9:1)
  • Hexane:Ethyl Acetate (8:2)
  • Hexane:Ethyl Acetate (1:1)
  • Ethyl Acetate (100%) f. Collect fractions of the eluate. g. Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound. A common visualization method for these types of compounds on a TLC plate is a vanillin-sulfuric acid spray followed by heating.

3. High-Performance Liquid Chromatography (HPLC): a. For final purification to high purity, use preparative HPLC. b. A C18 reverse-phase column is typically suitable for this class of compounds. c. The mobile phase will need to be optimized but a gradient of acetonitrile (B52724) and water is a good starting point. d. Monitor the elution profile using a UV detector. e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the pure compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow start Fresh Laurencia nipponica wash_dry Washing and Air Drying start->wash_dry grind Grinding to Fine Powder wash_dry->grind extraction Solvent Extraction (DCM:MeOH or Ethyl Acetate) grind->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude this compound Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/Methanol) crude_extract->partitioning evaporation2 Solvent Evaporation partitioning->evaporation2 semi_purified Semi-Purified Extract evaporation2->semi_purified column_chrom Silica Gel Column Chromatography semi_purified->column_chrom fraction_collection Fraction Collection and TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Hypothesized Signaling Pathway for Insecticidal Activity

The precise molecular mechanism of this compound's insecticidal activity is not yet fully elucidated. However, based on the neurotoxic effects of other halogenated marine natural products and insecticides, a plausible hypothesis involves the disruption of neurotransmission. This compound may act as a modulator of ion channels or receptors in the insect's nervous system.

Insecticidal_Pathway cluster_neuron Insect Neuron This compound This compound Receptor Target Receptor / Ion Channel (e.g., GABA or nAChR) This compound->Receptor Binds to Signal_Transduction Disrupted Signal Transduction Receptor->Signal_Transduction Leads to Physiological_Effect Neurotoxicity / Paralysis Signal_Transduction->Physiological_Effect Death Larval Death Physiological_Effect->Death

Caption: Hypothesized Neurotoxic Mechanism of this compound.

Application Notes & Protocols for the Total Synthesis of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

Laureatin is a natural product first isolated from the red algae Laurencia nipponica.[1][2][3] It is a halogenated C15 non-terpenoid compound characterized by a unique molecular architecture that includes an eight-membered cyclic ether fused with an oxetane (B1205548) ring.[4] Research has demonstrated that this compound exhibits potent insecticidal activity, particularly as a mosquito larvicide.[1][3][4] Its complex structure, containing eight stereogenic centers, makes it a challenging and attractive target for total synthesis in organic chemistry.[4] These application notes detail a laboratory-scale synthetic route based on the work of Kim et al., providing researchers with protocols for its preparation.[5]

Retrosynthetic Analysis and Strategy

The total synthesis of this compound presents significant challenges due to its medium-sized ether ring and densely functionalized core. Several synthetic strategies have been developed. Early approaches focused on first constructing the 8-membered cyclic ether and then forming the oxetane ring.[1][4] An alternative strategy involves utilizing an oxetane as the foundational framework to build the larger ring.[1][6]

The strategy detailed here, developed by the research group of Deukjoon Kim, employs a convergent approach starting from an advanced intermediate previously used in their total synthesis of Laurencin, a related natural product.[5] This approach leverages a pre-formed eight-membered ether ring and systematically introduces the remaining functionalities.

A high-level overview of the forward synthesis from the key Laurencin intermediate is presented below.

G cluster_0 Synthetic Workflow Overview A Advanced Intermediate (from Laurencin Synthesis) B Hydroxyl Inversion (Halogenation) A->B CBr4, P(n-Oct)3 C Side Chain Alkylation B->C 1. (COCl)2, DMSO 2. EtMgBr D Epimerization & Reduction C->D KHMDS, then L-Selectride E Side Chain Transformation (Cross-Metathesis) D->E Lee's Cross-Metathesis Protocol F Final Deprotection E->F K2CO3, MeOH G This compound F->G

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the total synthesis reported by Kim et al. (2007).[5] All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Reagents should be of high purity and solvents should be anhydrous where specified.

Protocol 2.1: Inversion of Secondary Hydroxyl via Bromination

This step inverts the stereochemistry of the free secondary hydroxyl group on the eight-membered ring, a crucial transformation for establishing the correct stereochemistry of this compound.[5]

Methodology:

  • To a solution of the advanced intermediate alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere (Argon or Nitrogen), add carbon tetrabromide (CBr₄, 1.5 eq).

  • Add tri-n-octylphosphine (P(n-Oct)₃, 1.5 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to yield the inverted bromide product.

Protocol 2.2: Side Chain Alkylation and Epimerization

This two-part protocol first introduces the ethyl group and then corrects the stereocenter adjacent to the resulting ketone.[5]

Methodology:

  • Oxidation: To a solution of oxalyl chloride (2.0 eq) in anhydrous CH₂Cl₂ at -78 °C, add dimethyl sulfoxide (B87167) (DMSO, 4.0 eq) dropwise. Stir for 30 minutes. Add a solution of the bromide product from Protocol 2.1 (1.0 eq) in CH₂Cl₂. Stir for another 45 minutes. Add triethylamine (B128534) (Et₃N, 5.0 eq) and allow the mixture to warm to room temperature.

  • Work-up: Quench the reaction with water and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo to yield the crude ketone.

  • Alkylation: Dissolve the crude ketone in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C. Add ethylmagnesium bromide (EtMgBr, 1.5 eq, 1.0 M solution in THF) dropwise. Stir for 1 hour at this temperature.

  • Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. Extract with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Epimerization: Dissolve the resulting tertiary alcohol in anhydrous THF at -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.2 eq) and stir for 30 minutes to induce epimerization at the adjacent center.[5]

  • Reduction: To the same flask, add L-Selectride (1.5 eq, 1.0 M solution in THF) to reduce the ketone with high diastereoselectivity.[5]

  • Work-up & Purification: Quench carefully with saturated aqueous sodium bicarbonate (NaHCO₃) and hydrogen peroxide (H₂O₂). Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by flash column chromatography.

Protocol 2.3: Side Chain Installation via Cross-Metathesis

This step constructs the characteristic enyne side chain of this compound using a Grubbs-type catalyst.[5]

Methodology:

  • Transform the side chain from the previous step into a terminal alkene (details in the original publication).[5]

  • Dissolve the terminal alkene (1.0 eq) and the appropriate enyne cross-metathesis partner in degassed CH₂Cl₂.

  • Add the Grubbs second-generation catalyst (e.g., Lee's catalyst, ~5 mol%).

  • Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture and purify directly by flash column chromatography to yield the protected enyne product.

Protocol 2.4: Final Deprotection

The final step is the removal of the terminal alkyne's protecting group (e.g., a silyl (B83357) group) to yield this compound.[5]

Methodology:

  • Dissolve the silyl-protected product (1.0 eq) in methanol (B129727) (MeOH).

  • Add potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure this compound.

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in the synthesis of this compound as reported by Kim et al.[5]

Step Number Transformation Key Reagents Yield (%) Diastereomeric Ratio (d.r.)
1Inversion/BrominationCBr₄, P(n-Oct)₃87%N/A
2Alkylation & EpimerizationEtMgBr, KHMDS71% (over 2 steps)N/A
3Ketone ReductionL-Selectride92%>20:1
4Cross-MetathesisLee's Catalyst75%N/A
5DeprotectionK₂CO₃, MeOH95%N/A

Key Transformations Pathway

The sequence involving halogenation, alkylation, epimerization, and reduction is critical for establishing the core stereochemistry of this compound.

G A Intermediate Alcohol (R-OH) B Inverted Bromide (S-Br) A->B CBr4 P(n-Oct)3 C Tertiary Alcohol (Unfavorable Epimer) B->C 1. Swern Ox. 2. EtMgBr D Epimerized Alkoxide (Favorable Epimer) C->D KHMDS -78 °C E Final Diol Product D->E L-Selectride

Caption: Key stereochemistry-defining steps in the synthesis.

References

Application Notes and Protocols for Laureatin in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Laureatin: The scientific literature on the direct anticancer properties of "this compound," a natural product isolated from the marine red algae Laurencia nipponica, is limited. While primarily recognized for its insecticidal activity, broader research into the Laurencia genus has revealed that various compounds isolated from these marine algae, such as certain terpenoids and acetogenins, exhibit cytotoxic effects against a range of cancer cell lines[1][2][3][4][5]. For instance, eusdesma-4(15),11-dien-5,7-diol, also found in L. nipponica, has shown cytotoxic activity against the MCF-7 breast cancer cell line[1].

Given the scarcity of specific data on this compound's use in cancer research, this document will provide detailed application notes and protocols for Lauric Acid , a well-studied saturated fatty acid that demonstrates significant anticancer properties. This will serve as a practical guide for researchers interested in the effects of natural compounds on cancer cells in vitro.

Lauric Acid: A Potential Anticancer Agent

Lauric acid (LA), a medium-chain fatty acid, has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including breast, endometrial, and colon cancer cells[6][7]. Its mechanism of action involves the induction of oxidative stress and modulation of key signaling pathways.

Mechanism of Action

Lauric acid exerts its anticancer effects through several mechanisms:

  • Induction of Apoptosis: LA has been observed to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins[6].

  • Cell Cycle Arrest: Treatment with lauric acid can lead to the arrest of cancer cells in specific phases of the cell cycle, thereby preventing their proliferation[8].

  • Modulation of Signaling Pathways: LA can influence critical signaling pathways involved in cell survival and proliferation. For example, it has been shown to affect the EGFR/ERK signaling pathway[6].

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lauric Acid in different cancer cell lines. These values can serve as a starting point for determining the optimal dosage for your specific experimental setup.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
SkBr3Breast Cancer48~150[6]
IshikawaEndometrial Cancer48~200[6]
CT26Colorectal Cancer48Not specified, dose-dependent inhibition[7]
HT29Colorectal Cancer48Not specified, dose-dependent inhibition[7]

Experimental Protocols

Here are detailed protocols for key experiments to assess the effects of Lauric Acid on cancer cells.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Culture cancer cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics. Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of Lauric Acid Stock Solution: Dissolve Lauric Acid in a suitable solvent, such as ethanol (B145695) or DMSO, to prepare a high-concentration stock solution. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent at the same concentration used for the highest LA dose) should always be included.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of Lauric Acid or the vehicle control. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

Protocol 2: Cell Viability Assay (MTT Assay)
  • Treatment: Seed cells in a 96-well plate and treat with Lauric Acid as described in Protocol 1.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Harvesting: Following treatment with Lauric Acid, harvest the cells by trypsinization and collect them by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: Cell Cycle Analysis
  • Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Visualizations

Signaling Pathway of Lauric Acid-Induced Apoptosis

Lauric_Acid_Signaling LA Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) LA->ROS EGFR p-EGFR ROS->EGFR ERK p-ERK EGFR->ERK cJun p-c-Jun ERK->cJun p21 ↑ p21Cip1/WAF1 cJun->p21 Apoptosis Apoptosis p21->Apoptosis

Caption: Lauric Acid signaling pathway leading to apoptosis.

Experimental Workflow for Assessing Anticancer Effects

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with Lauric Acid start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow.

References

Application Note: Quantitative Analysis of Laureatin in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Laureatin is a brominated marine polyether natural product isolated from the red marine algae Laurencia nipponica.[1][2] It is a compound of interest due to its potent biological activity, including significant larvicidal effects against mosquitos.[2][3] Accurate and precise quantification of this compound is essential for various research and development activities, including pharmacokinetic studies, quality control of natural extracts, and mechanism of action investigations. This document provides detailed protocols for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective technique suitable for complex matrices.[4][5][6]

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of natural products. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.[7]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method for routine analysis. However, it may lack the required sensitivity for trace-level quantification and can be susceptible to interference from matrix components, especially as polyethers may lack a strong chromophore.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and thermally stable compounds. Derivatization may be necessary for non-volatile compounds like this compound to improve their chromatographic behavior.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for the quantification of polar and non-volatile compounds in complex biological matrices.[4] It offers superior sensitivity and selectivity, making it ideal for determining low concentrations of this compound.[5][6]

This application note will focus on a validated LC-MS/MS method for the quantification of this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Algal Tissue

This protocol describes the extraction of this compound from Laurencia nipponica for quantification.

Materials:

Protocol:

  • Extraction:

    • Weigh 1 g of freeze-dried and powdered algal tissue into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.

    • Vortex vigorously for 2 minutes.

    • Sonicate for 15 minutes in a water bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a round-bottom flask.

    • Repeat the extraction process (steps 1.2-1.6) two more times with the remaining pellet.

    • Combine all supernatants.

  • Solvent Evaporation:

    • Evaporate the combined solvent extract to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 50% methanol in water.

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 40% methanol in water to remove polar impurities.

    • Elute this compound with 10 mL of 90% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final residue in 1 mL of the mobile phase for LC-MS analysis.

LC-MS/MS Quantification of this compound

Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu HPLC–20AD or equivalent

  • Mass Spectrometer: Xevo® TQ-S triple quadrupole tandem mass spectrometer or equivalent

  • Column: Supelco Discovery C18 (25 cm × 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-10 min: Linear gradient to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions: (Note: As specific transitions for this compound are not published, hypothetical values based on its structure are provided. These would need to be optimized experimentally.)

    • Quantifier: m/z 355.1 -> 275.1

    • Qualifier: m/z 355.1 -> 195.1

Data Presentation

The following tables summarize the quantitative performance data for the described LC-MS/MS method, validated according to ICH guidelines. This data is extrapolated from methods for similar marine polyether toxins.[4][5]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 500≥ 0.998

Table 2: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.150.5

Table 3: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
198.5 - 102.3< 5.2< 6.8
5099.1 - 101.5< 3.8< 4.5
40098.9 - 100.8< 2.5< 3.1

Visualizations

G cluster_extraction Sample Extraction cluster_cleanup SPE Cleanup cluster_analysis LC-MS/MS Analysis s1 1. Weigh Algal Tissue s2 2. Add Dichloromethane/Methanol s1->s2 s3 3. Vortex & Sonicate s2->s3 s4 4. Centrifuge s3->s4 s5 5. Collect Supernatant s4->s5 s6 6. Repeat Extraction s5->s6 s7 7. Evaporate Solvent s6->s7 c1 8. Reconstitute Extract s7->c1 c2 9. Condition C18 Cartridge c1->c2 c3 10. Load Sample c2->c3 c4 11. Wash Cartridge c3->c4 c5 12. Elute this compound c4->c5 c6 13. Dry Eluate c5->c6 a1 14. Reconstitute in Mobile Phase c6->a1 a2 15. Inject into LC-MS/MS a1->a2 a3 16. Data Acquisition & Quantification a2->a3

Workflow for this compound Extraction and Quantification.

G cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_linearity Linearity & Range Validation Analytical Method Validation Accuracy_def Closeness of agreement between the true value and the value found. Validation->Accuracy_def Precision_def Closeness of agreement between a series of measurements. Validation->Precision_def LOD Limit of Detection (LOD) (S/N > 3) Validation->LOD LOQ Limit of Quantification (LOQ) (S/N > 10) Validation->LOQ Linearity_def Ability to elicit test results that are directly proportional to the concentration. Validation->Linearity_def Recovery Recovery Studies (Spiked Samples) Accuracy_def->Recovery Repeatability Intra-day Precision Precision_def->Repeatability Intermediate Inter-day Precision Precision_def->Intermediate Calibration Calibration Curve (r² > 0.99) Linearity_def->Calibration

Key Parameters for Analytical Method Validation.

References

Standard operating procedure for Laureatin handling

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Product Information

Laureatin is a brominated C15 acetogenin, a class of secondary metabolites found in marine organisms. It is a natural product that has been isolated from the sea hare, Aplysia dactylomela, and the marine red alga Laurencia nipponica[1]. The genus Laurencia is well-known for producing a diverse array of halogenated compounds with unique structural features and biological activities[2][3][4]. While the biological activities of many Laurencia-derived compounds have been explored, data on this compound is limited. Its primary reported biological activity is potent insecticidal action against mosquitoes[1]. Further research is required to fully elucidate its pharmacological profile and mechanism of action.

Chemical Properties

A summary of the physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₅H₂₀Br₂O₂[5][6]
Molecular Weight 392.13 g/mol [5]
CAS Number 18762-30-6[1][5][6]
Appearance Solid (at room temperature)[6]
Boiling Point 424.8°C at 760 mmHg[6]
Density 1.469 g/cm³[6]
Flash Point 175.9°C[6]
LogP 3.817[6]

Storage and Handling

Storage

Proper storage is crucial to maintain the stability and activity of this compound.

  • Solid Form: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years)[6]. For short-term storage, 4°C is acceptable for up to 2 years[6].

  • In Solvent: Prepare stock solutions in a suitable solvent (e.g., DMSO) and store in aliquots at -80°C for up to 6 months[6]. For shorter periods, storage at -20°C for up to 1 month is also an option[6]. Avoid repeated freeze-thaw cycles.

Handling

As a potent, biologically active compound with limited toxicological data, appropriate safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

  • Weighing: If handling the solid form, weigh it out in a contained environment to prevent dispersal of the powder.

  • Solubility: this compound may be soluble in dimethyl sulfoxide (B87167) (DMSO)[6]. For other potential solvents, it is recommended to test the solubility with a small amount of the compound first.

  • Disposal: Dispose of waste materials containing this compound in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

The following is a general protocol for evaluating the insecticidal activity of this compound against mosquito larvae, based on established methods for testing novel insecticidal compounds[7][8][9].

Protocol: Mosquito Larvicidal Bioassay

Objective: To determine the lethal concentration (e.g., LC₅₀) of this compound against mosquito larvae.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Distilled or deionized water

  • Third or fourth instar mosquito larvae (e.g., Aedes aegypti or Culex quinquefasciatus)

  • 24-well plates or glass beakers (100 mL)

  • Micropipettes and sterile tips

  • Larval rearing trays and food

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Preparation of Test Solutions:

    • Perform serial dilutions of the this compound stock solution in distilled water to achieve a range of desired test concentrations. The final concentration of DMSO in the test solutions should not exceed a level that is non-toxic to the larvae (typically ≤ 0.5%).

  • Larval Bioassay:

    • In each well of a 24-well plate or in each beaker, add a defined volume of distilled water (e.g., 1 mL for a 24-well plate or 50 mL for a beaker).

    • Carefully transfer a known number of mosquito larvae (e.g., 5-20) into each well or beaker.

    • Add the appropriate volume of the this compound test solution to achieve the final desired concentration.

    • Prepare a negative control group with distilled water and the same final concentration of DMSO used in the test groups.

    • Prepare a positive control group with a known larvicidal agent, if desired.

    • Each concentration and control should be tested in triplicate.

  • Incubation and Observation:

    • Maintain the larvae under controlled laboratory conditions (e.g., 25-28°C, 12:12 hour light:dark cycle).

    • Observe and record larval mortality at 24, 48, and 72 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point, correcting for any mortality in the negative control group using Abbott's formula if necessary.

    • Determine the LC₅₀ (lethal concentration required to kill 50% of the larvae) and other relevant toxicity parameters (e.g., LC₉₀) using probit analysis or other appropriate statistical software.

Visualizations

Experimental Workflow: Mosquito Larvicidal Bioassay

Larvicidal_Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock_prep Prepare this compound Stock Solution (in DMSO) serial_dil Perform Serial Dilutions in Water stock_prep->serial_dil add_compound Add Test Solutions to Vessels serial_dil->add_compound add_larvae Transfer Larvae to Test Vessels add_larvae->add_compound incubate Incubate under Controlled Conditions add_compound->incubate record_mortality Record Mortality at 24, 48, 72 hours incubate->record_mortality calc_lc50 Calculate LC50 using Probit Analysis record_mortality->calc_lc50

Caption: Workflow for assessing the insecticidal activity of this compound.

General Workflow for Marine Natural Product Discovery

Marine_Natural_Product_Discovery collection Collection of Marine Organism (e.g., Laurencia nipponica) extraction Extraction of Crude Organic Solubles collection->extraction fractionation Chromatographic Fractionation extraction->fractionation isolation Isolation of Pure Compounds (e.g., this compound) fractionation->isolation structure_elucidation Structure Elucidation (NMR, MS, etc.) isolation->structure_elucidation bioassay Bioactivity Screening (e.g., Insecticidal Assay) isolation->bioassay mechanism_study Mechanism of Action Studies bioassay->mechanism_study lead_optimization Lead Optimization mechanism_study->lead_optimization

Caption: General workflow from marine organism to drug lead.

Mechanism of Action

Currently, there is no publicly available information on the specific mechanism of action of this compound. Further research, such as target-based screening, transcriptomics, or proteomics, would be required to elucidate the molecular pathways through which this compound exerts its insecticidal effects.

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are suggested guidelines and may require optimization for specific experimental conditions and applications. It is the responsibility of the user to ensure that all procedures are performed safely and in accordance with all applicable regulations.

References

Application Notes and Protocols for High-Throughput Screening of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Laureatin

This compound is a fascinating natural product isolated from marine red algae of the genus Laurencia, notably Laurencia nipponica.[1][2][3] It belongs to a class of compounds characterized by a medium-ring ether structure. The primary biological activity reported for this compound is its potent insecticidal effect, particularly against mosquito larvae.[1][3] As with many marine natural products, the unique and complex chemical architecture of this compound suggests the potential for a broader range of biological activities, making it an intriguing candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents.

These application notes provide a framework for the high-throughput screening of this compound to explore its potential as an anticancer and antimicrobial agent. The protocols are designed to be adaptable to standard HTS laboratory settings.

Proposed High-Throughput Screening Applications

Given the novelty of this compound in a drug discovery context, two primary screening strategies are proposed:

  • Anticancer Cytotoxicity Screening: To evaluate the potential of this compound to inhibit the growth of various cancer cell lines.

  • Antimicrobial Screening: To assess the ability of this compound to inhibit the growth of pathogenic bacteria and fungi.

Anticancer Cytotoxicity Screening

Principle

This assay quantitatively assesses the ability of this compound to reduce the viability of cancer cells in vitro. A cell-based assay using a colorimetric readout, such as the MTS assay, is a robust and scalable method for HTS. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Experimental Protocol

Materials and Reagents:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • Negative control (DMSO)

  • 96-well or 384-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from routine culture.

    • Dilute cells to the desired seeding density in a complete medium.

    • Using an automated liquid handler, dispense the cell suspension into the wells of the microplate.

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the this compound stock solution in a complete medium to achieve the desired final concentrations.

    • Prepare similar dilutions for the positive and negative controls.

    • Remove the cell culture plates from the incubator and add the diluted compounds (including controls) to the respective wells.

  • Incubation:

    • Return the plates to the incubator and incubate for 48-72 hours.

  • MTS Assay:

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

Data Presentation

The results can be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that inhibits 50% of cell growth.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7Breast5.20.8
A549Lung12.81.5
HCT116Colon8.11.1

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Prepare Cancer Cell Suspension seed_plate Seed Cells into Microplate prep_cells->seed_plate prep_compounds Prepare this compound Serial Dilutions add_compounds Add Compounds to Plate prep_compounds->add_compounds seed_plate->add_compounds incubate Incubate for 48-72 hours add_compounds->incubate add_mts Add MTS Reagent incubate->add_mts read_plate Measure Absorbance add_mts->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

Caption: Workflow for Anticancer HTS of this compound.

Antimicrobial Screening

Principle

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a particular microorganism. The broth microdilution method is a widely used and scalable technique for HTS of potential antimicrobial agents.

Experimental Protocol

Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO)

  • 96-well or 384-well sterile, clear, round-bottom microplates

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Automated liquid handler

  • Microplate incubator/shaker

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Dispense the appropriate broth medium into all wells of the microplate.

    • Create a two-fold serial dilution of the this compound stock solution directly in the microplate.

    • Prepare similar dilutions for the positive and negative controls.

  • Inoculum Preparation and Addition:

    • Prepare a standardized microbial inoculum.

    • Dilute the inoculum in the broth medium to the final desired concentration.

    • Add the diluted inoculum to all wells except for the sterility control wells.

  • Incubation:

    • Cover the plates and incubate at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi), with shaking if required.

  • Data Acquisition:

    • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the control.

Data Presentation

The results are presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 2: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeThis compound MIC (µg/mL)Positive Control MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria161 (Gentamicin)
Escherichia coliGram-negative Bacteria>1282 (Gentamicin)
Candida albicansFungus320.5 (Amphotericin B)

Hypothetical Signaling Pathway and Logical Relationships

Should this compound exhibit significant anticancer activity, subsequent studies would focus on elucidating its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis.

Hypothetical Apoptotic Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway through which a natural product like this compound might induce apoptosis in a cancer cell.

G This compound This compound Target Cellular Target (e.g., Kinase, Receptor) This compound->Target Upstream Upstream Signaling (e.g., ROS generation) Target->Upstream Bcl2 Bcl-2 Family Modulation Upstream->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical Apoptotic Pathway for this compound.

Hit Confirmation and Follow-up Workflow

Positive "hits" from the primary screen would undergo a confirmation and characterization cascade.

G PrimaryScreen Primary HTS (Single Concentration) HitSelection Hit Selection (e.g., >50% inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Active OrthogonalAssay Orthogonal Viability Assay (e.g., ATP-based) DoseResponse->OrthogonalAssay MechanismStudies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) OrthogonalAssay->MechanismStudies ConfirmedHit Confirmed Hit MechanismStudies->ConfirmedHit

Caption: Logical Flow for Hit Confirmation.

Conclusion

This compound represents a promising, yet underexplored, natural product with potential applications beyond its known insecticidal activity. The high-throughput screening protocols outlined here provide a robust starting point for investigating its anticancer and antimicrobial properties. Positive findings from these screens would warrant further investigation into its mechanism of action, structure-activity relationships, and potential as a lead compound for novel therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Laureatin Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the aqueous solubility of Laureatin. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a natural product derived from marine algae, notably of the Laurencia genus.[1][2] It is recognized for its potent insecticidal properties.[1][2] Structurally, this compound is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. For researchers investigating its biological activities, poor water solubility can impede the preparation of stock solutions, lead to precipitation in experimental assays, and result in low bioavailability in in vivo studies. One supplier notes that it has low water solubility, potentially less than 1 mg/mL.[3]

Q2: What are the primary strategies for improving the solubility of hydrophobic compounds like this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds. These methods can be broadly categorized as physical and chemical modifications.[4] Key strategies include:

  • Co-solvency: Utilizing a mixture of water and a water-miscible organic solvent to increase the drug's solubility.[5][6]

  • Use of Surfactants/Emulsifying Agents: Employing agents that form micelles to encapsulate the hydrophobic compound.[5][7]

  • pH Adjustment: For ionizable compounds, altering the pH of the solution can increase solubility.[6]

  • Inclusion Complexation: Using cyclodextrins to form complexes where the hydrophobic molecule is encapsulated within the cyclodextrin (B1172386) cavity.[4][5]

  • Solid Dispersions: Dispersing the compound in a highly soluble carrier matrix.[5][6]

  • Particle Size Reduction: Increasing the surface area of the compound through techniques like micronization.[4][5]

Q3: Are there any suggested starting formulations for this compound?

A supplier of this compound suggests several common formulations for compounds with low water solubility.[3] These can serve as a good starting point for developing your own formulations:

  • For in vivo oral administration:

    • Suspension in 0.2% or 0.5% Carboxymethyl cellulose (B213188) (CMC).[3]

    • Dissolving in PEG400.[3]

    • A combination of 0.25% Tween 80 and 0.5% CMC.[3]

  • For in vivo injection:

    • A mixture of DMSO, Tween 80, and saline (e.g., in a 10:5:85 ratio).[3]

    • A combination of DMSO, PEG300, Tween 80, and saline (e.g., in a 10:40:5:45 ratio).[3]

    • A solution of DMSO in corn oil (e.g., in a 10:90 ratio).[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound precipitates when my stock solution is diluted with aqueous buffer. The concentration of the organic co-solvent in the final solution is too low to maintain solubility.1. Decrease the final dilution factor. 2. Increase the concentration of the co-solvent in your final solution, ensuring it is compatible with your experimental system. 3. Consider using a surfactant like Tween 80 in your final buffer to maintain solubility.
The solubility of this compound is still insufficient even with a co-solvent. The chosen co-solvent may not be optimal for this compound.1. Screen a panel of pharmaceutically acceptable co-solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Propylene Glycol, or Ethanol.[6] 2. Try a combination of co-solvents.
I am observing cellular toxicity in my in vitro experiments. The concentration of the organic solvent (e.g., DMSO) may be too high.1. Reduce the concentration of the organic solvent to a non-toxic level (typically <0.5% for many cell lines). 2. Explore alternative solubilization methods such as inclusion complexation with cyclodextrins, which are generally well-tolerated by cells.
My formulation is not stable and this compound crashes out over time. The formulation is supersaturated or there is a slow crystallization process occurring.1. Ensure you are working below the equilibrium solubility in your chosen solvent system. 2. Consider preparing a solid dispersion or an inclusion complex for better long-term stability.[4][5]

Quantitative Data on Solubility Enhancement

Table 1: Solubility of Loratadine in Various Media

Solvent/Formulation Solubility (µg/mL) Fold Increase vs. Water Reference
Water3.471.0[8]
Water with 6 mM SBE-β-CD8.052.3[8]
Water with 6 mM SBE-β-CD and 0.3% w/v Gelucire44.3112.8[8]

Table 2: Effect of Natural Polymers on Loratadine Solubility

Formulation (Drug:Polymer Ratio) Solubility (mg/mL) Fold Increase vs. Pure Drug Reference
Pure Loratadine0.00211.0[9]
Loratadine:Sodium Alginate (1:0.25)0.18789.0[9]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol details a method for determining the solubility of this compound in a co-solvent system.

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of a water-miscible organic solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v DMSO in water).

  • Equilibration: Add an excess amount of this compound powder to each co-solvent mixture in separate vials.

  • Shaking/Agitation: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant, dilute it with an appropriate solvent, and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of an inclusion complex using the kneading method.[4]

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD).

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).

  • Kneading: a. Place the cyclodextrin in a mortar and add a small amount of a water-alcohol mixture to form a paste. b. Add the this compound powder to the paste and knead for 30-60 minutes.

  • Drying: Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the method described in Protocol 1 (using water as the solvent).

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Solubilization Process cluster_analysis Analysis This compound This compound Powder mixing Add Excess this compound to Solvent This compound->mixing solvents Aqueous Solutions (Co-solvents, Buffers) solvents->mixing agitation Agitate at Constant Temp (24-48h) mixing->agitation centrifuge Centrifuge to Pellet Excess Solid agitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant quantify Quantify Concentration (e.g., HPLC) supernatant->quantify

Caption: Workflow for Determining this compound Solubility.

troubleshooting_logic start Precipitation upon Aqueous Dilution? cause1 Co-solvent concentration too low in final mix. start->cause1 Yes no_issue Solution is Stable start->no_issue No solution1a Decrease dilution factor. cause1->solution1a solution1b Increase final co-solvent %. cause1->solution1b solution1c Add surfactant (e.g., Tween 80) to aqueous phase. cause1->solution1c

Caption: Troubleshooting Precipitation Issues.

References

Troubleshooting Laureatin instability in cell media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cell culture experiments with this compound, particularly concerning its stability.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in cell culture media?

This compound is a potent kinase inhibitor with known stability challenges in aqueous solutions under standard cell culture conditions (37°C, pH 7.2-7.4).[1][2] Its stability is influenced by the specific cell culture medium, the presence of serum, and the duration of the experiment. For detailed stability data, please refer to the data table in the "Troubleshooting Guides" section.

Q2: What are the primary factors contributing to this compound degradation?

Several factors can lead to the degradation or precipitation of this compound in cell culture media:

  • pH and Temperature: Standard incubator conditions (37°C, pH 7.2-7.4) can accelerate the hydrolysis of this compound.[2][3]

  • Media Components: Certain components in basal media, such as some amino acids or vitamins, may react with this compound.[1][4] Additionally, components like pyruvate (B1213749) and bicarbonate can impact the stability of media and the compounds within it.[5]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous medium can cause it to "crash out" or precipitate due to a sudden change in solvent polarity.[6][7]

  • Serum Interactions: While serum proteins can sometimes stabilize compounds, they can also contain enzymes, such as esterases, that may degrade this compound.[2][3]

  • Light Exposure: this compound is photosensitive. Prolonged exposure to light can lead to degradation.

Q3: How can I minimize this compound degradation during my experiments?

To enhance the stability and consistency of this compound in your experiments, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.[1]

  • Use Pre-warmed Media: Always add this compound to cell culture media that has been pre-warmed to 37°C to prevent precipitation due to temperature shock.[8]

  • Stepwise Dilution: Perform serial dilutions of the DMSO stock in pre-warmed media rather than a single large dilution. Add the compound dropwise while gently swirling.[7][8]

  • Minimize Light Exposure: Protect media containing this compound from light by using amber tubes or covering the culture vessels with foil.

  • Replenish Media: For long-term experiments (>24 hours), it is recommended to replenish the media with fresh this compound to maintain a consistent concentration.[9]

Q4: What are the visible signs of this compound precipitation in the media?

This compound precipitation can manifest as:

  • Cloudiness or Turbidity: The media may appear cloudy or hazy immediately after adding the compound or after a period of incubation.[4][10]

  • Crystalline Structures: Microscopic examination may reveal small, needle-like crystals or amorphous precipitates.[4]

  • Color Change: In some instances, precipitation or degradation can be accompanied by a subtle change in the media's color.

Troubleshooting Guides

This section addresses specific issues you might encounter when working with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in cell-based assays.

If you are observing variable results or a lack of efficacy, it could be due to compound instability.

Troubleshooting Workflow

cluster_start cluster_check Verification Steps cluster_optimize Optimization Strategies cluster_end start Inconsistent Results Observed check_stock Verify Stock Solution (Concentration, Storage) start->check_stock check_stability Perform Stability Assay (HPLC/LC-MS) check_stock->check_stability Stock OK check_potency Run Cell-Based Potency Assay check_stability->check_potency Stability Confirmed fresh_media Replenish Media During Experiment check_stability->fresh_media reduce_serum Reduce Serum Concentration check_stability->reduce_serum Degradation Observed change_media Test Different Basal Media check_stability->change_media Degradation Observed end_node Consistent Results Achieved check_potency->end_node Potency Verified fresh_media->check_potency reduce_serum->check_potency change_media->check_potency

Caption: A flowchart for troubleshooting inconsistent experimental results.

Quantitative Data: this compound Stability in Different Media

The following table summarizes the hypothetical stability of this compound (10 µM) in common cell culture media at 37°C over 48 hours. The percentage of intact this compound was quantified by HPLC-UV.

Time (Hours)DMEM + 10% FBS (% Remaining)DMEM (serum-free) (% Remaining)RPMI-1640 + 10% FBS (% Remaining)RPMI-1640 (serum-free) (% Remaining)
0 100 ± 2.1100 ± 1.8100 ± 2.5100 ± 2.0
2 95 ± 3.091 ± 2.596 ± 2.892 ± 3.1
8 82 ± 4.170 ± 3.885 ± 3.575 ± 4.0
24 55 ± 5.235 ± 4.560 ± 4.840 ± 4.2
48 30 ± 6.115 ± 3.938 ± 5.520 ± 3.7
Data are presented as mean ± standard deviation (n=3).
Issue 2: Precipitation is observed after adding this compound to the cell media.

Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the media.[8]

Contributing Factors and Solutions

cluster_cause Potential Causes cluster_solution Recommended Solutions cause1 High Final Concentration sol1 Decrease Working Concentration cause1->sol1 cause2 Solvent Shock sol2 Perform Stepwise Dilution cause2->sol2 cause3 Low Media Temperature sol3 Use Pre-warmed (37°C) Media cause3->sol3 cause4 High DMSO Concentration sol4 Keep Final DMSO < 0.5% cause4->sol4 GFY Growth Factor Y Receptor GF-Y Receptor GFY->Receptor KinaseX Kinase X Receptor->KinaseX Activates Downstream Downstream Effectors KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->KinaseX Inhibits

References

Technical Support Center: Optimizing Laureatin Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Laureatin. The focus is on optimizing its concentration for in vitro cytotoxicity assays, such as the MTT or MTS assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a serial dilution spanning several orders of magnitude, from nanomolar to micromolar (e.g., 1 nM to 100 µM).[1] This initial dose-response experiment will help identify the concentration range where this compound exhibits a biological effect, which can then be narrowed down in subsequent experiments.

Q2: How should I dissolve this compound for my experiments?

A2: The solubility of a natural product is a critical factor. It is recommended to use a solvent like dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution of this compound.[2] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[1][2] Always include a vehicle control in your experimental setup, which consists of cells treated with the same final concentration of the solvent used to dissolve this compound.[2]

Q3: What is the optimal incubation time for treating cells with this compound?

A3: The ideal exposure time can vary depending on this compound's mechanism of action and the cell line's doubling time. A time-course experiment is recommended to determine the optimal duration for observing the desired cytotoxic effect.[1] Common incubation periods for cytotoxicity assays are 24, 48, and 72 hours.[1][3]

Q4: Which cell line should I use for testing this compound's cytotoxicity?

A4: The choice of cell line should align with your research objectives.[1] If you are investigating a specific type of cancer, for instance, you should use a cell line derived from that cancer. It is also important to consider the characteristics of the cell line, such as its growth rate and known sensitivity to other drugs.[1]

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

Q: My results show significant variability between replicate wells. What could be the cause and how can I fix it?

A: High variability can obscure the true effect of this compound. Common causes include inconsistent cell seeding, pipetting errors, or the "edge effect" in microplates.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique.

  • Edge Effect: To mitigate evaporation from the outer wells of a 96-well plate, which can concentrate media components and affect cell growth, avoid using the outer wells or fill them with sterile PBS or media to maintain humidity.[1]

Issue 2: No Observable Cytotoxic Effect

Q: I don't see any effect of this compound on cell viability, even at high concentrations. What should I do?

A: This could be due to several factors, including insufficient concentration, a short incubation time, or the compound being inactive in the chosen cell line.

  • Concentration Range: Test a higher concentration range.

  • Incubation Time: Increase the exposure time (e.g., from 24 to 48 or 72 hours).[1]

  • Cell Line Sensitivity: Verify the activity of this compound in a different, potentially more sensitive, cell line.[1]

Issue 3: High Background Absorbance in MTT Assay

Q: My MTT assay is showing high background absorbance in the control wells. What is causing this?

A: High background can be due to contamination, interference from media components, or issues with the this compound extract itself.[3]

  • Contamination: Visually inspect the wells for any signs of microbial contamination.

  • Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings. Consider using a phenol red-free medium for the assay.[4]

  • This compound Color: Many natural product extracts are colored and can absorb light in the same range as the formazan (B1609692) product in MTT assays.[2] To correct for this, prepare a parallel set of wells with the same concentrations of this compound but without cells. Subtract the absorbance of these "extract-only" wells from your experimental wells.[2]

Issue 4: Precipitation of this compound in Culture Medium

Q: I've noticed that this compound precipitates out of solution when I add it to the culture medium. How can I address this?

A: Poor solubility is a common issue with natural products.[2]

  • Solvent Concentration: Ensure the final DMSO concentration is as low as possible.

  • Sonication/Vortexing: Gently sonicating or vortexing the stock solution may aid in dissolution.[2]

  • Filtration: After attempting to dissolve the extract, you can filter the solution to remove particulates. However, be aware that this might also remove some of the active components.[2]

Data Presentation

Table 1: Recommended Concentration Ranges for Cytotoxicity Assays

Assay StageConcentration RangePurpose
Initial Screening 1 nM - 100 µMTo determine the effective concentration range of this compound.
IC50 Determination Narrowed range based on initial screeningTo accurately determine the half-maximal inhibitory concentration (IC50).

Table 2: Key Parameters for MTT Assay Optimization

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellTo ensure cells are in the logarithmic growth phase during the assay.
MTT Reagent Concentration 0.5 mg/mLStandard concentration for optimal formazan crystal formation.[5]
Incubation with MTT 2 - 4 hoursTo allow for sufficient conversion of MTT to formazan by viable cells.
Wavelength for Absorbance Reading 570 nm (reference ~630 nm)Optimal wavelength for measuring formazan concentration.[4][6]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is a standard method to assess the cytotoxic effects of this compound on a given cell line.[5][6]

  • Cell Seeding:

    • Harvest and count cells, ensuring they have high viability (>90%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.

    • Incubate for 24 hours (or until cells adhere and reach the desired confluency).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium.

    • Include a vehicle control (medium with solvent only) and an untreated control (medium only).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the stock solution in serum-free medium to a final working concentration of 0.5 mg/mL.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Solubilization of Formazan:

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

    • Mix gently by shaking the plate to ensure complete dissolution of the purple formazan crystals.

  • Data Acquisition:

    • Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_this compound Prepare this compound Dilutions prepare_this compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability

Caption: Experimental workflow for the MTT cytotoxicity assay.

troubleshooting_tree start Problem: High Variability in Replicates cause1 Inconsistent Cell Seeding? start->cause1 solution1 Ensure Homogeneous Cell Suspension cause1->solution1 Yes cause2 Pipetting Errors? cause1->cause2 No solution2 Use Calibrated Pipettes & Consistent Technique cause2->solution2 Yes cause3 Edge Effect? cause2->cause3 No solution3 Avoid Outer Wells or Fill with PBS cause3->solution3 Yes

Caption: Troubleshooting decision tree for high replicate variability.

signaling_pathway cluster_pathway Hypothetical Apoptotic Pathway This compound This compound Caspase9 Caspase-9 This compound->Caspase9 Induces Cell_Membrane Cell Membrane Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Technical Support Center: Laureatin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Laureatin during storage. Since this compound is a novel marine-derived, halogenated natural product, this guide is based on best practices for the handling and storage of similar complex small molecules.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For solid this compound, long-term storage at -20°C or -80°C is recommended to minimize chemical degradation. The compound should be stored in a tightly sealed container, protected from light and moisture. For this compound in solution, storage at -80°C is preferable, and solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1]

Q2: How can I detect this compound degradation?

A2: Initial visual inspection for color changes or precipitation can be indicative of degradation.[1] However, for a quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are recommended.[2][3] The appearance of new peaks or a decrease in the area of the main this compound peak suggests the formation of degradation products.[1]

Q3: What are the primary factors that can cause this compound to degrade?

A3: The stability of complex molecules like this compound can be influenced by several environmental factors. These include exposure to elevated temperatures, light (photodegradation), humidity (hydrolysis), oxygen (oxidation), and extreme pH conditions.[4][5][6] The presence of certain reactive excipients in a formulation can also contribute to degradation.[6]

Q4: Is it necessary to conduct stress testing on this compound?

A4: Yes, stress testing is a critical step in understanding the intrinsic stability of this compound.[4][5] Exposing the compound to harsh conditions (e.g., high temperature, a wide range of pH values, oxidizing agents, and intense light) helps to identify potential degradation products and establish degradation pathways.[4][5] This information is invaluable for developing stable formulations and selecting appropriate storage conditions.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Action
Change in color of solid this compound. Oxidation or photodegradation.Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or wrapping containers in aluminum foil.
Precipitate forms in a thawed this compound solution. The solubility limit has been exceeded at the storage temperature, or the compound has degraded into less soluble products.Gently warm the solution and vortex to redissolve. If the precipitate remains, centrifuge the vial and quantify the concentration of the supernatant before use. Consider storing at a lower concentration or in a different solvent.[1]
Loss of biological activity in an experiment. Degradation of this compound during storage or handling.Perform an analytical purity check (e.g., HPLC) to confirm the integrity and concentration of the compound. Prepare fresh solutions from a solid stock that has been stored under optimal conditions.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct stress testing to systematically identify the degradation products under different conditions (acidic, basic, oxidative, photolytic, thermal). This will help in elucidating the degradation pathway.

Quantitative Data on Stability

The following tables summarize typical stability data for a hypothetical halogenated marine natural product like this compound, based on accelerated stability studies as recommended by ICH guidelines.[4][7]

Table 1: Stability of Solid this compound under Accelerated Conditions

ConditionTime (Months)Purity (%) by HPLCAppearance
40°C / 75% RH099.5White Powder
198.2White Powder
395.1Off-white Powder
690.3Yellowish Powder
25°C / 60% RH099.5White Powder
699.1White Powder
1298.8White Powder

Table 2: Stability of this compound in Solution (10 mM in DMSO) under Different Storage Conditions

Storage TemperatureTime (Months)Purity (%) by HPLCObservations
4°C099.5Clear Solution
197.0Clear Solution
392.5Slight Yellowing
-20°C099.5Clear Solution
399.2Clear Solution
698.9Clear Solution
-80°C099.5Clear Solution
699.4Clear Solution
1299.3Clear Solution

Experimental Protocols

Protocol 1: Accelerated Stability Testing of Solid this compound
  • Sample Preparation: Place 5-10 mg of solid this compound into three separate sets of clear and amber glass vials.

  • Storage Conditions:

    • Set 1: Place vials in a stability chamber at 40°C with 75% relative humidity (RH).

    • Set 2: Place vials in a stability chamber at 25°C with 60% RH.

    • Set 3 (Control): Store vials at -20°C in a desiccator.

  • Time Points: Pull samples for analysis at 0, 1, 3, and 6 months for the accelerated conditions, and at 0, 6, and 12 months for the real-time condition.

  • Analysis:

    • Visually inspect the samples for any changes in appearance.

    • Accurately weigh and dissolve a portion of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • Analyze the sample by a validated stability-indicating HPLC-UV method to determine purity and the presence of any degradation products.

Protocol 2: Freeze-Thaw Stability of this compound in Solution
  • Sample Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot the solution into multiple single-use vials.

  • Freeze-Thaw Cycles:

    • Freeze the aliquots at -20°C for 24 hours.

    • Thaw the aliquots at room temperature until completely liquid.

    • This constitutes one freeze-thaw cycle.

  • Procedure: Subject separate sets of aliquots to 1, 3, and 5 freeze-thaw cycles. A control set of aliquots should remain frozen at -80°C without any thaw cycles.

  • Analysis: After the designated number of cycles, analyze the samples alongside the control using a validated HPLC-UV method to assess for any degradation or precipitation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions prep_solid Solid this compound temp Temperature prep_solid->temp Expose to humidity Humidity prep_solid->humidity Expose to light Light prep_solid->light Expose to prep_solution This compound in Solution prep_solution->temp Expose to ph pH prep_solution->ph Expose to analysis HPLC-MS Analysis temp->analysis humidity->analysis light->analysis ph->analysis data Data Interpretation analysis->data storage Define Optimal Storage Conditions data->storage

Caption: Experimental workflow for this compound stability testing.

degradation_pathway This compound This compound Hydrolysis Hydrolysis Product (Loss of Laurate) This compound->Hydrolysis  High Humidity / Extreme pH Oxidation Oxidation Product (e.g., Epoxide) This compound->Oxidation  Oxygen Exposure Photodegradation Photodegradation Product (Dehalogenation) This compound->Photodegradation  UV/Vis Light Exposure

Caption: Potential degradation pathways for this compound.

troubleshooting_logic start Observe Instability Issue (e.g., Color Change, Purity Loss) check_storage Review Storage Conditions (Temp, Light, Moisture) start->check_storage improper_storage Improper Storage check_storage->improper_storage No proper_storage Storage Appears Correct check_storage->proper_storage Yes correct_storage Action: Correct Storage (e.g., -20°C, Protect from Light) improper_storage->correct_storage check_handling Review Handling Procedures (e.g., Freeze-Thaw Cycles, Solvent) proper_storage->check_handling improper_handling Improper Handling check_handling->improper_handling No further_analysis Action: Conduct Stress Testing to Identify Degradants check_handling->further_analysis Yes correct_handling Action: Aliquot & Use Anhydrous Solvents improper_handling->correct_handling

Caption: Troubleshooting logic for this compound degradation issues.

References

How to reduce off-target effects of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Laureatin is a hypothetical compound created for this technical support guide. The information provided below, including its mechanism of action, off-target effects, and mitigation strategies, is based on established principles of pharmacology and drug development and is intended for illustrative purposes.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to target the L-type amino acid transporter 1 (LAT1), a transporter protein often overexpressed in cancer cells where it facilitates the uptake of essential amino acids required for rapid cell growth and proliferation. By blocking LAT1, this compound aims to selectively starve tumor cells of crucial nutrients, leading to the inhibition of protein synthesis and cell cycle arrest. Its primary therapeutic indication is for the treatment of solid tumors with high LAT1 expression.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a competitive inhibitor of the L-type amino acid transporter 1 (LAT1). It binds to the extracellular substrate-binding pocket of LAT1, preventing the uptake of large neutral amino acids such as leucine (B10760876) and phenylalanine. This leads to a depletion of intracellular amino acid pools, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.

Q2: What are the known off-target effects of this compound?

While designed for specificity, this compound has been observed to interact with other cellular targets at higher concentrations, leading to potential off-target effects. The most commonly reported off-target effects include:

  • Inhibition of other amino acid transporters: At supra-therapeutic doses, this compound can partially inhibit other members of the solute carrier (SLC) family of transporters, leading to broader effects on cellular metabolism.

  • Interaction with kinases in the MAPK/ERK pathway: Some structural motifs of this compound may allow for low-affinity binding to kinases such as MEK1/2, potentially leading to unintended modulation of this signaling cascade.[1]

  • Effects on neuronal cells: Due to the presence of LAT1 in the blood-brain barrier, this compound may cause neurological side effects if it crosses into the central nervous system in significant amounts.

Q3: How can I determine if the observed effects in my experiment are off-target?

Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Here are several recommended approaches:

  • Dose-response analysis: On-target effects should occur at a lower concentration range (the therapeutic window) compared to off-target effects. A steep dose-response curve for the desired effect and a shallower curve for the adverse effect can suggest target specificity.

  • Use of a negative control: A structurally similar but inactive analog of this compound can be used as a negative control. This molecule should not bind to LAT1 and therefore should not elicit the on-target effects. Any observed activity with the negative control is likely due to off-target interactions.

  • Rescue experiments: The on-target effects of this compound can be reversed by supplementing the cell culture medium with high concentrations of LAT1 substrates like leucine. If an observed effect is not rescued by amino acid supplementation, it is likely an off-target effect.

  • Target knockdown/knockout models: Using siRNA, shRNA, or CRISPR-Cas9 to reduce or eliminate the expression of LAT1 in your cell model should render the cells resistant to the on-target effects of this compound.[2] If the cells still respond to this compound after LAT1 knockdown, the effect is likely off-target.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity at Therapeutic Concentrations

Possible Cause: Off-target kinase inhibition leading to apoptosis.

Troubleshooting Steps:

StepExperimental ProtocolExpected OutcomeData Interpretation
1 Western Blot Analysis of MAPK/ERK Pathway Reduced phosphorylation of ERK1/2 in this compound-treated cells compared to control.Confirms off-target inhibition of the MAPK/ERK pathway.
2 Co-treatment with a MEK Activator Partial rescue of cell viability when co-treated with a MEK activator (e.g., PMA).Suggests the observed toxicity is at least partially due to MEK inhibition.
3 Kinase Profiling Assay Identification of specific kinases inhibited by this compound.Provides a definitive list of off-target kinases.
4 Structural Modification of this compound Synthesis of this compound analogs with reduced affinity for the identified off-target kinases.A modified compound with retained LAT1 inhibition but reduced toxicity would be the ideal outcome.
Issue 2: Inconsistent Results Across Different Cell Lines

Possible Cause: Variable expression levels of LAT1 and potential off-targets.

Troubleshooting Steps:

StepExperimental ProtocolExpected OutcomeData Interpretation
1 Quantify LAT1 Expression A positive correlation between LAT1 mRNA or protein levels and this compound efficacy.Confirms that the on-target activity is dependent on the presence of the target protein.
2 Off-Target Panel Screening Identification of potential off-target proteins that are differentially expressed across the cell lines.[3]Helps to explain cell line-specific off-target effects.
3 Transcriptomic Analysis (RNA-seq) Comparison of gene expression changes in sensitive vs. resistant cell lines upon this compound treatment.May reveal compensatory pathways or off-target signatures.

Experimental Protocols

Protocol 1: Western Blot for p-ERK1/2
  • Cell Lysis: Treat cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: CRISPR-Cas9 Mediated Knockout of LAT1
  • Guide RNA Design: Design and clone a single guide RNA (sgRNA) targeting a constitutive exon of the SLC7A5 gene (which encodes LAT1) into a Cas9 expression vector.

  • Transfection: Transfect the Cas9-sgRNA plasmid into the target cells using a suitable transfection reagent.

  • Selection and Clonal Isolation: Select for transfected cells using an appropriate antibiotic marker. Isolate single-cell clones by limiting dilution.

  • Validation: Screen individual clones for LAT1 knockout by Western blot and functional assays (e.g., radiolabeled leucine uptake).

Visualizations

Signaling Pathways

Laureatin_Signaling cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway This compound This compound LAT1 LAT1 This compound->LAT1 Inhibits MEK1_2 MEK1/2 This compound->MEK1_2 Inhibits AminoAcids Amino Acids LAT1->AminoAcids Uptake mTORC1 mTORC1 Pathway AminoAcids->mTORC1 ProteinSynthesis Protein Synthesis & Cell Growth mTORC1->ProteinSynthesis ERK1_2 ERK1/2 MEK1_2->ERK1_2 Proliferation Cell Proliferation ERK1_2->Proliferation

Caption: On-target and off-target pathways of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Unexpected Cellular Effect Observed DoseResponse Perform Dose-Response Analysis Start->DoseResponse OnTarget Effect at Low Concentration? DoseResponse->OnTarget Rescue Conduct Rescue Experiment OnTarget->Rescue Yes ConfirmOffTarget Likely Off-Target Effect OnTarget->ConfirmOffTarget No Rescued Effect Rescued? Rescue->Rescued Knockout Use LAT1 Knockout Model Rescued->Knockout Yes Rescued->ConfirmOffTarget No KnockoutEffect Effect Abolished? Knockout->KnockoutEffect ConfirmOnTarget Likely On-Target Effect KnockoutEffect->ConfirmOnTarget Yes KnockoutEffect->ConfirmOffTarget No

Caption: Workflow for distinguishing on- and off-target effects.

Logical Relationships

Mitigation_Strategy Problem Problem Off-Target Toxicity Solution Solution Reduce Concentration Modify Compound Structure Combination Therapy Problem->Solution Rationale Rationale Lower dose may be below threshold for off-target effects Improve selectivity for LAT1 Use lower dose of this compound with another synergistic agent Solution:s1->Rationale:r1 Solution:s2->Rationale:r2 Solution:s3->Rationale:r3

Caption: Strategies to mitigate this compound's off-target toxicity.

References

Technical Support Center: Enhancing the Bioavailability of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of Laureatin. Given the limited public data on this compound's specific physicochemical properties, this guide focuses on strategies generally applicable to poorly water-soluble, hydrophobic marine natural products, a category this compound likely falls into.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary barriers to this compound's oral bioavailability?

A1: For hydrophobic compounds like this compound, the primary barriers to oral bioavailability are typically poor aqueous solubility and low dissolution rate in the gastrointestinal (GI) tract.[1][2] These characteristics can lead to insufficient drug concentration at the site of absorption, resulting in low systemic exposure.[3][4] It is also possible that this compound has low intestinal permeability, which would classify it as a Biopharmaceutics Classification System (BCS) Class IV compound and present further challenges.[1][2]

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class of this compound?

A2: To determine the BCS class of this compound, you need to experimentally assess its aqueous solubility and intestinal permeability.

  • Solubility: The solubility can be determined by dissolving the highest single therapeutic dose in 250 mL of aqueous media over a pH range of 1.2 to 6.8.[5][6] If the dose dissolves, it is considered highly soluble.

  • Permeability: Permeability is often assessed using in vitro models like the Caco-2 cell permeability assay.[7][8][9] A compound is considered highly permeable if its extent of absorption in humans is 90% or greater.[6]

Based on the results, this compound can be classified as follows:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability[5][10]

Q3: Which formulation strategy is best for improving this compound's bioavailability?

A3: The optimal strategy depends on this compound's specific physicochemical properties, particularly its BCS class. For poorly soluble drugs (likely BCS Class II or IV), several strategies can be effective:

  • Particle Size Reduction: Increasing the surface area by reducing particle size can enhance the dissolution rate.[11][12]

  • Lipid-Based Formulations (e.g., SEDDS): These formulations can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[13][14][15]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can increase its dissolution rate.[11][16]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance solubility.[12]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in In Vitro Dissolution Studies

Possible Cause & Solution

Possible Cause Troubleshooting Step Expected Outcome
Poor wetting of the hydrophobic this compound powder. Incorporate a surfactant (e.g., sodium lauryl sulfate) into the dissolution medium.[17][18]Improved wetting and an increased dissolution rate.
"Coning" of the powder at the bottom of the dissolution vessel. Use USP Apparatus 1 (basket) instead of Apparatus 2 (paddle) to ensure better hydrodynamics around the sample.More consistent and potentially faster dissolution.
Insufficient sink conditions. Increase the volume of the dissolution medium or add a solubilizing agent to ensure the concentration of this compound remains below its saturation solubility.[18][19]A dissolution profile that accurately reflects the release characteristics of the formulation.
Issue 2: High Variability in In Vivo Pharmacokinetic Data

Possible Cause & Solution

Possible Cause Troubleshooting Step Expected Outcome
Food effects on the absorption of the lipid-based formulation. Standardize the feeding schedule of the animal models (e.g., fasted vs. fed state) during the pharmacokinetic study.[20]Reduced inter-subject variability in the pharmacokinetic parameters (AUC, Cmax).
Precipitation of this compound in the GI tract upon dilution of the formulation. Consider developing a supersaturatable self-emulsifying drug delivery system (S-SEDDS) by including a precipitation inhibitor in the formulation.Maintained supersaturation and improved absorption, leading to more consistent in vivo data.
Inconsistent emulsification of a Self-Emulsifying Drug Delivery System (SEDDS). Optimize the ratio of oil, surfactant, and cosurfactant in the SEDDS formulation to ensure spontaneous and reproducible emulsion formation.[14][21]More uniform droplet size upon emulsification, leading to more predictable absorption.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles by Nanoprecipitation

This protocol is a general guideline for encapsulating a hydrophobic compound like this compound into polymeric nanoparticles.

Materials:

  • This compound

  • Polymer (e.g., PLGA)

  • Organic solvent (e.g., acetone (B3395972) or tetrahydrofuran)[22][23]

  • Aqueous anti-solvent (e.g., deionized water), potentially with a stabilizer (e.g., Poloxamer 188)

Procedure:

  • Dissolve this compound and the polymer in the organic solvent.

  • Slowly add the organic solution to the aqueous anti-solvent under constant stirring.[24]

  • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the polymer and drug to precipitate.

  • Remove the organic solvent by evaporation under reduced pressure.

  • The resulting nanoparticle suspension can be concentrated or dried (e.g., by lyophilization) for further use.

Protocol 2: In Vitro Dissolution Testing for a Poorly Soluble Compound

This protocol outlines a general procedure for assessing the dissolution of a formulation of a poorly soluble compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle) Medium: 900 mL of a biorelevant medium (e.g., Simulated Gastric Fluid or Simulated Intestinal Fluid) with a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to ensure sink conditions.[17][25] Temperature: 37 ± 0.5 °C Paddle Speed: 50 rpm

Procedure:

  • De-gas the dissolution medium.

  • Place the this compound formulation into the dissolution vessel.

  • Start the apparatus.

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot of the dissolution medium.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).

  • Calculate the percentage of drug dissolved at each time point.

Protocol 3: Caco-2 Permeability Assay

This assay is used to predict the intestinal permeability of a compound.

Cell Culture:

  • Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a monolayer.[26]

Procedure:

  • Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[8][26]

  • For apical to basolateral (A-B) transport, add the this compound solution to the apical side and fresh buffer to the basolateral side.[9][27]

  • Incubate for a defined period (e.g., 2 hours) at 37 °C.[8]

  • At the end of the incubation, take samples from the basolateral compartment and analyze the concentration of this compound.

  • The apparent permeability coefficient (Papp) can be calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C0 is the initial drug concentration in the apical compartment.[9]

  • To assess active efflux, also measure the basolateral to apical (B-A) transport and calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active transporters.[9][26]

Protocol 4: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol provides a general framework for an oral bioavailability study.

Animal Model: Male Sprague-Dawley rats (or other appropriate rodent model) Groups:

  • Group 1: Intravenous (IV) administration of this compound (for absolute bioavailability determination)

  • Group 2: Oral administration of the this compound formulation

Procedure:

  • Administer the this compound formulation to the respective groups.

  • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours), collect blood samples.

  • Process the blood samples to obtain plasma.

  • Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[28]

  • Absolute bioavailability (F%) can be calculated as: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100[29]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis Formulation This compound Formulation Strategies (Nanoparticles, SEDDS, Solid Dispersion) Dissolution Dissolution Testing Formulation->Dissolution Assess Release Permeability Caco-2 Permeability Assay Formulation->Permeability Predict Absorption PK_Study Pharmacokinetic Study (Animal Model) Dissolution->PK_Study Permeability->PK_Study Analysis Bioavailability Calculation PK_Study->Analysis

Experimental workflow for evaluating this compound bioavailability.

formulation_selection BCS_Class Determine this compound's BCS Class BCS_II BCS Class II (Low Solubility, High Permeability) BCS_Class->BCS_II Low Solubility, High Permeability BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->BCS_IV Low Solubility, Low Permeability Solubility_Enhancement Focus on Solubility Enhancement: - Particle Size Reduction - Solid Dispersions - SEDDS BCS_II->Solubility_Enhancement Sol_Perm_Enhancement Focus on Both Solubility and Permeability Enhancement: - Nanoparticles with Permeation Enhancers - Lipid-Based Formulations BCS_IV->Sol_Perm_Enhancement

Logical flow for selecting a formulation strategy.

sedds_mechanism SEDDS_Capsule SEDDS Capsule with this compound GI_Fluid Gastrointestinal Fluid SEDDS_Capsule->GI_Fluid Oral Administration Emulsion Fine Oil-in-Water Emulsion GI_Fluid->Emulsion Spontaneous Emulsification Absorption Absorption into Systemic Circulation Emulsion->Absorption Enhanced Drug Absorption

Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

References

Addressing batch-to-batch variability of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Laureatin. This resource is designed to help researchers, scientists, and drug development professionals address challenges related to the batch-to-batch variability of this compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its proposed mechanism of action?

This compound is a novel macrocyclic lactone isolated from the marine sponge Laurea pseudosa. It has demonstrated potent anti-proliferative effects in various cancer cell lines. Mechanistic studies suggest that this compound functions as a selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade involved in cell growth, survival, and metabolism.

Q2: What are the primary causes of batch-to-batch variability with this compound?

Batch-to-batch variability in this compound, a natural product, can arise from several factors:

  • Source Organism: Minor genetic and environmental variations in the source sponge can lead to differences in the concentration of this compound and the profile of related minor metabolites.

  • Extraction and Purification: Slight variations in solvent polarity, temperature, and chromatography conditions during the multi-step purification process can alter the purity and impurity profile of the final compound.

  • Compound Stability: this compound is sensitive to light and temperature. Improper handling or storage can lead to degradation, affecting its potency and purity over time.

Q3: What are the recommended storage and handling procedures for this compound?

To ensure stability and minimize degradation, this compound should be handled as follows:

  • Storage: Store the lyophilized powder at -20°C or below, protected from light in an airtight container with a desiccant.

  • Reconstitution: For stock solutions, use anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • Working Solutions: Prepare fresh working solutions in your desired cell culture medium immediately before use. Do not store aqueous solutions for extended periods.

Q4: How should I qualify a new batch of this compound before starting critical experiments?

It is crucial to perform a set of qualification experiments on every new batch. We recommend a three-step process:

  • Purity Assessment: Analyze the batch using High-Performance Liquid Chromatography (HPLC) to confirm its purity and compare the chromatogram to the Certificate of Analysis (CoA).

  • Potency Verification: Determine the half-maximal inhibitory concentration (IC50) in a standardized, sensitive cell line (e.g., MCF-7 or A549) and compare it to the value reported in the CoA.

  • Mechanism Confirmation: For pathway-specific studies, confirm that the new batch inhibits the target pathway as expected (e.g., via Western blot analysis of phosphorylated Akt or S6 ribosomal protein).

Troubleshooting Guide

Q1: My IC50 value for this compound has shifted significantly with a new batch. What should I do?

An IC50 shift is a common indicator of a change in compound potency or purity. Follow this troubleshooting workflow to identify the cause.

G cluster_0 Troubleshooting IC50 Shift Start Start: New Batch Shows Significant IC50 Shift CheckPurity Step 1: Purity Check Run HPLC Analysis on New Batch Start->CheckPurity CompareCoA Compare HPLC Profile to Certificate of Analysis (CoA) CheckPurity->CompareCoA ProfileMatch Does Profile Match CoA? CompareCoA->ProfileMatch CheckPotency Step 2: Potency Check Re-run Dose-Response Assay ProfileMatch->CheckPotency Yes PurityIssue Conclusion: Potential Purity Issue. Consider Impurity Profiling (LC-MS) ProfileMatch->PurityIssue No AssayControls Check Assay Controls (e.g., Vehicle, Positive Control) CheckPotency->AssayControls ControlsOK Are Controls Behaving as Expected? AssayControls->ControlsOK ReviewHandling Step 3: Review Handling Check Storage, Solubilization, and Dilution Procedures ControlsOK->ReviewHandling Yes AssayIssue Conclusion: Potential Assay-Specific Issue. Troubleshoot Experimental Setup ControlsOK->AssayIssue No HandlingOK Were Procedures Followed Correctly? ReviewHandling->HandlingOK ContactSupport Conclusion: Contact Technical Support with All Data HandlingOK->ContactSupport Yes HandlingIssue Conclusion: Potential Handling Error. Use Fresh Aliquot and Repeat HandlingOK->HandlingIssue No PurityIssue->ContactSupport AssayIssue->ContactSupport HandlingIssue->ContactSupport

Caption: Troubleshooting workflow for inconsistent IC50 values.

Q2: I'm observing unexpected toxicity or off-target effects. Could this be related to batch variability?

Yes. The presence of novel or elevated levels of impurities can lead to unexpected biological activities.

  • Action: Re-examine the HPLC purity data for the batch . Look for additional or larger minor peaks compared to previous batches that demonstrated the expected phenotype.

  • Recommendation: If significant differences are observed, consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurities. This information can help determine if they are known degradation products or novel co-isolated metabolites. Contact our support team with your findings.

Q3: The color or physical appearance of the lyophilized powder is different. Is this a concern?

While slight variations in the color of lyophilized natural products can occur, a significant change could indicate differences in purity or the presence of oxidized species. Do not proceed with critical experiments. First, perform the recommended batch qualification steps (HPLC and a small-scale potency assay) to ensure the material meets specifications.

Key Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol provides a standardized method for assessing the purity of this compound batches.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Dilute to 50 µg/mL in Acetonitrile:Water (50:50).

  • HPLC System & Column:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Column Temperature: 30°C.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to 30% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) at 220 nm.

  • Analysis: Integrate the peak area for this compound and all other peaks. Calculate purity as (Area of this compound Peak / Total Area of All Peaks) * 100. Compare the retention time and overall profile to the reference chromatogram on the CoA.

Protocol 2: Cell-Based Assay for Potency (IC50) Determination

This protocol uses a standard MTT assay to determine this compound's potency in the MCF-7 breast cancer cell line.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Compound Preparation: Perform a serial dilution of the this compound stock solution (e.g., 10 mM in DMSO) to create a dose-response curve. A typical final concentration range would be 1 nM to 10 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Add 100 µL of 2x concentrated this compound dilutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no cells" (media only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit the data using a four-parameter logistic regression to determine the IC50 value.

Data & Diagrams

Quantitative Data Summary

The following table illustrates typical variations that might be observed between different batches of this compound. Batches that fall outside the recommended specifications should be used with caution.

ParameterBatch A (Reference)Batch BBatch CRecommended Specification
Purity (HPLC, 220 nm) 99.2%99.1%96.5%≥ 98.0%
Major Impurity Peak 0.4%0.5%2.8% (at new RT)≤ 1.0%
IC50 (MCF-7 cells) 15.5 nM16.2 nM45.8 nM12-20 nM
Appearance White PowderWhite PowderOff-white PowderWhite to Pale-Yellow Powder

Diagrams

G cluster_0 This compound Mechanism of Action RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4E 4E-BP1 mTORC1->EIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4E->Proliferation This compound This compound This compound->PI3K This compound->Akt This compound->mTORC1 G cluster_0 New Batch Qualification Workflow Start Receive New Batch Purity 1. Purity Assessment (HPLC-UV) Start->Purity Decision1 Purity ≥98%? Purity->Decision1 Potency 2. Potency Assay (Cell-Based IC50) Decision2 IC50 in Range? Potency->Decision2 Mechanism 3. Mechanism Check (Western Blot) Decision3 Target Inhibited? Mechanism->Decision3 Pass Batch Qualified for Use Fail Quarantine Batch & Contact Support Decision1->Potency Yes Decision1->Fail No Decision2->Mechanism Yes Decision2->Fail No Decision3->Pass Yes Decision3->Fail No

Technical Support Center: Refining Laureatin Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Laureatin" is considered a hypothetical compound for this guide. The following protocols, troubleshooting advice, and pathway descriptions are based on established principles for working with common cytotoxic agents and signaling pathway inhibitors (specifically targeting the PI3K/Akt pathway) in primary cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its presumed mechanism of action? A: this compound is a novel investigational compound. For the purposes of this guide, it is characterized as a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is frequently overactive in cancer, promoting cell proliferation and survival.[1][2] By inhibiting this pathway, this compound is designed to induce programmed cell death, or apoptosis, in target cells.[3]

Q2: Why are my primary cells showing high toxicity to this compound even at low concentrations? A: Primary cells are generally more sensitive than immortalized cell lines.[4][5] High toxicity could be due to several factors:

  • Inherent Sensitivity: The specific primary cell type may be highly dependent on the PI3K/Akt pathway for survival.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic, typically below 0.5% and ideally ≤0.1%.[6]

  • Suboptimal Cell Health: Primary cells that are stressed, too confluent, or at a high passage number can be more susceptible to drug-induced toxicity.[5][7][8]

Q3: My this compound treatment does not seem to inhibit the PI3K/Akt pathway. What should I check? A: If you are not observing the expected decrease in phosphorylation of Akt or its downstream targets (e.g., via Western Blot), consider the following:

  • Treatment Duration: Inhibition of signaling pathways can be rapid and transient. You may need to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h) to capture the optimal window of inhibition.

  • Drug Activity: Ensure your this compound stock has been stored correctly and has not degraded. Repeated freeze-thaw cycles can reduce compound activity.[6]

  • Serum Starvation: Growth factors in serum can strongly activate the PI3K/Akt pathway, potentially masking the inhibitory effect of this compound.[9] Consider serum-starving your cells for 12-24 hours before treatment.[9][10][11]

  • Protein Loading: Insufficient protein loaded on the gel can lead to weak or no signal. A minimum of 20-30 µg of protein per lane is recommended for whole-cell extracts.[12]

Q4: How do I determine the optimal concentration of this compound for my experiments? A: The optimal concentration is application-dependent. Start by performing a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability). A logarithmic or half-log dilution series is recommended (e.g., 1000, 300, 100, 30, 10, 3, 1, 0 nM).[13] For signaling studies, use a concentration at or above the IC50. For longer-term functional assays, you may need to use a lower, non-toxic concentration.

Q5: Can I use serum in my media during this compound treatment? A: This depends on the experimental goal. For signaling studies, serum is often removed (serum starvation) to reduce baseline pathway activation.[9] For long-term viability or functional assays, serum is typically required for cell health, but be aware that components in the serum may interact with the compound or activate compensatory signaling pathways.

Troubleshooting Guide

This guide addresses common issues encountered during this compound treatment of primary cells.

Problem Possible Cause(s) Recommended Solution(s) Quantitative Benchmark/Expected Outcome
High variability between replicates in viability assays 1. Inconsistent cell seeding density.[6] 2. "Edge effects" in multi-well plates. 3. Pipetting errors during drug dilution.[6]1. Ensure a single-cell suspension before plating; perform cell counts accurately. 2. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead. 3. Use calibrated pipettes; prepare master mixes of drug dilutions to add to replicate wells.Coefficient of Variation (CV) between replicate wells should be <15%.
Low cell viability in vehicle control group (<80%) 1. Poor initial cell health or high passage number.[7][8] 2. Suboptimal culture conditions (e.g., media, supplements). 3. High concentration of solvent (e.g., DMSO).[6] 4. Mechanical stress during handling.[7]1. Use early passage primary cells; ensure cells are healthy and actively dividing before starting the experiment. 2. Use the recommended, pre-validated media for your specific primary cell type. 3. Perform a solvent toxicity curve; ensure final DMSO concentration is ≤0.1%. 4. Handle cells gently; avoid harsh pipetting or over-trypsinization.[7]Vehicle control group viability should be >90% relative to untreated cells.
No apoptotic cells detected after treatment (Annexin V/PI assay) 1. Insufficient drug concentration or duration.[7] 2. Assay performed at the wrong time point (too early or too late).[7][14] 3. Apoptotic cells detached and were lost during washing steps.[7]1. Confirm drug concentration with a viability assay (e.g., MTT); perform a time-course experiment (e.g., 12h, 24h, 48h). 2. Apoptosis is a dynamic process; analyze samples at multiple time points to capture the peak response. 3. Collect both the supernatant and adherent cells for analysis.[7]A positive control (e.g., staurosporine) should induce >50% apoptosis. A clear, dose-dependent increase in Annexin V positive cells should be observed.
Weak or no signal in Western Blot for p-Akt 1. Insufficient protein loaded.[15][16] 2. Inactive or incorrect antibody concentration.[15][17][18] 3. Protein degradation during sample prep. 4. High baseline pathway activity due to serum.[9]1. Load at least 20-30 µg of total protein; use a positive control lysate.[12][18] 2. Optimize primary/secondary antibody concentrations; use a new antibody aliquot. 3. Always use protease and phosphatase inhibitors in your lysis buffer.[12] 4. Serum-starve cells for 12-24h prior to treatment and lysis.[10][11]Signal-to-noise ratio should be >3:1 for the target band in the positive control lane.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation p_cells Thaw & Culture Primary Cells seed Seed Cells into Multi-well Plates p_cells->seed Grow to 70-80% confluency starve Optional: Serum Starvation (12-24h) seed->starve treat Treat with this compound Dose-Response starve->treat viability Cell Viability Assay (e.g., MTT, 24-72h) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V, 24-48h) treat->apoptosis western Western Blot (e.g., p-Akt, 0.5-4h) treat->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant pathway_confirm Confirm Pathway Inhibition western->pathway_confirm

Caption: Experimental workflow for optimizing this compound concentration.

pi3k_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Survival Cell Survival & Proliferation Downstream->Survival This compound This compound This compound->PI3K Inhibits troubleshooting_tree start High Toxicity in Primary Cells q1 Is Vehicle Control (DMSO) also toxic? start->q1 a1_yes Reduce final DMSO concentration to <0.1% q1->a1_yes Yes q2 Are cells healthy (low passage, >90% viable)? q1->q2 No a2_no Use new, low-passage cell stock q2->a2_no No q3 Was a full dose-response curve performed? q2->q3 Yes a3_no Perform titration from low nM to high µM range q3->a3_no No a3_yes Cell type is inherently sensitive. Use lower concentration range for subsequent experiments. q3->a3_yes Yes

References

Validation & Comparative

Comparing the efficacy of Laureatin to [alternative compound]

Author: BenchChem Technical Support Team. Date: December 2025

It appears there might be a misunderstanding regarding the compound "Laureatin." Extensive searches in scientific databases and chemical literature have not yielded any recognized compound by that name. It is possible that "this compound" is a novel or proprietary compound not yet widely documented in public sources, or there may be a typographical error in the name.

To provide an accurate and meaningful comparison, please verify the correct name of the compound of interest. Once the correct compound is identified, a comprehensive comparison guide can be developed, including:

  • Identification of a relevant alternative compound: Based on the class and mechanism of action of the corrected compound.

  • Data-driven efficacy comparison: Summarizing quantitative data from relevant studies in clear, structured tables.

  • Detailed experimental protocols: Outlining the methodologies used in the cited experiments.

  • Illustrative diagrams: Visualizing signaling pathways and experimental workflows using Graphviz, as per your specifications.

We look forward to your clarification to proceed with generating the requested comparison guide.

A Comparative Guide to Targeted Cancer Therapies: Lorlatinib, Osimertinib, and Lanreotide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification of the mechanisms of action and a comparison of the clinical performance of three targeted cancer therapies: Lorlatinib, Osimertinib, and Lanreotide (B11836). Additionally, it addresses the claims and scientific evidence regarding Laetrile (Amygdalin), often promoted as an alternative cancer treatment.

Executive Summary

Lorlatinib, Osimertinib, and Lanreotide represent distinct classes of targeted therapies with well-defined molecular mechanisms and proven clinical efficacy in specific cancer types. Lorlatinib is a potent inhibitor of ALK and ROS1 kinases, Osimertinib targets the epidermal growth factor receptor (EGFR), and Lanreotide is a somatostatin (B550006) analog that modulates hormone secretion and tumor growth. In contrast, Laetrile's purported anti-cancer activity lacks scientific validation and its use is associated with a risk of cyanide poisoning.

Mechanism of Action and Signaling Pathways

Lorlatinib: A Third-Generation ALK/ROS1 Inhibitor

Lorlatinib is a tyrosine kinase inhibitor (TKI) that targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1). In certain cancers, chromosomal rearrangements can lead to the creation of fusion proteins involving ALK or ROS1, resulting in constitutively active kinases that drive uncontrolled cell proliferation and survival.[1][2] Lorlatinib binds to the ATP-binding pocket of these aberrant kinases, inhibiting their activity and blocking downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K/AKT pathways.[1][3] A key feature of Lorlatinib is its ability to cross the blood-brain barrier, making it effective against brain metastases, a common issue in ALK-positive non-small cell lung cancer (NSCLC).[3][4]

ALK_ROS1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein GRB2/SOS GRB2/SOS ALK/ROS1 Fusion Protein->GRB2/SOS PI3K PI3K ALK/ROS1 Fusion Protein->PI3K STAT3 STAT3 ALK/ROS1 Fusion Protein->STAT3 RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT AKT->Transcription Factors STAT3->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Upregulation of Cell Proliferation & Survival Genes Lorlatinib Lorlatinib Lorlatinib->ALK/ROS1 Fusion Protein Inhibition

ALK/ROS1 Signaling Pathway and Lorlatinib Inhibition.
Osimertinib: A Third-Generation EGFR Inhibitor

Osimertinib is an irreversible EGFR TKI designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation that can arise after treatment with earlier-generation EGFR inhibitors.[5][6] EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, initiating downstream signaling cascades including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[7][8][9] Osimertinib covalently binds to a cysteine residue in the ATP-binding site of mutant EGFR, leading to sustained inhibition of its kinase activity.[6]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2/SOS GRB2/SOS EGFR->GRB2/SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Upregulation of Cell Proliferation & Survival Genes EGF EGF EGF->EGFR Binds and Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibition

EGFR Signaling Pathway and Osimertinib Inhibition.
Lanreotide: A Somatostatin Analog

Lanreotide is a synthetic analog of the natural hormone somatostatin.[10][11] It exerts its effects by binding to somatostatin receptors (SSTRs), with a high affinity for subtypes 2 and 5, which are often overexpressed on neuroendocrine tumor (NET) cells.[12][13] The activation of these G-protein-coupled receptors initiates several downstream signaling pathways that are primarily inhibitory.[14][15] This leads to a reduction in the secretion of various hormones, such as growth hormone, insulin, and glucagon, and also has antiproliferative effects on tumor cells by inhibiting growth factor signaling and inducing cell cycle arrest.[13][16]

Somatostatin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SSTR2/5 SSTR2/5 Gi Protein Gi Protein SSTR2/5->Gi Protein Phosphatases Phosphatases SSTR2/5->Phosphatases Activation Adenylate Cyclase Adenylate Cyclase Gi Protein->Adenylate Cyclase Inhibition cAMP cAMP Adenylate Cyclase->cAMP Reduced Production PKA PKA cAMP->PKA Reduced Activation Hormone Secretion Hormone Secretion PKA->Hormone Secretion Inhibition Cell Proliferation Cell Proliferation Phosphatases->Cell Proliferation Inhibition Lanreotide Lanreotide Lanreotide->SSTR2/5 Binds and Activates

Somatostatin Receptor Signaling and Lanreotide Action.
Laetrile (Amygdalin): An Unproven Alternative

Laetrile is a semi-synthetic compound derived from amygdalin (B1666031), a substance found in the pits of some fruits, raw nuts, and other plants.[17] Proponents claim that amygdalin is selectively toxic to cancer cells. The proposed mechanism is that cancer cells have high levels of the enzyme beta-glucosidase, which breaks down amygdalin to produce hydrogen cyanide, a toxic substance that then kills the cancer cells.[18] However, there is no credible scientific evidence to support this claim. In fact, beta-glucosidase is also present in normal cells, and the breakdown of amygdalin can occur in the gut, leading to systemic cyanide poisoning.[17]

Clinical Efficacy and Safety: A Comparative Overview

The following tables summarize key efficacy and safety data from pivotal clinical trials for Lorlatinib, Osimertinib, and Lanreotide.

Table 1: Efficacy of Lorlatinib, Osimertinib, and Lanreotide in Key Clinical Trials
DrugTrialIndicationPrimary EndpointResult
Lorlatinib CROWN[13][19]First-line advanced ALK+ NSCLCProgression-Free Survival (PFS)Median PFS not reached vs. 9.3 months with crizotinib (B193316) (HR 0.27)
Osimertinib LAURAUnresectable, Stage III EGFRm NSCLC after CRTProgression-Free Survival (PFS)Median PFS 39.1 months vs. 5.6 months with placebo (HR 0.16)
Lanreotide CLARINET[4][16]Metastatic enteropancreatic NETsProgression-Free Survival (PFS)Median PFS not reached vs. 18.0 months with placebo (HR 0.47)

HR: Hazard Ratio; a lower value favors the investigational drug.

Table 2: Common Adverse Events (Grade 3-4)
DrugTrialCommon Adverse Events (Grade 3-4)
Lorlatinib CROWN[19]Hypertriglyceridemia (23%), Hypercholesterolemia (19%), Weight gain (20%), Hypertension (11%)
Osimertinib LAURA[6]Radiation pneumonitis (2%), Diarrhea (2%), Pneumonia (2%)
Lanreotide CLARINETDiarrhea (in 26% of patients, grade not specified for all)

Experimental Protocols for Mechanism of Action Verification

The following are representative protocols for verifying the mechanism of action of the discussed targeted therapies.

In Vitro Kinase Assay for Tyrosine Kinase Inhibitors (e.g., Lorlatinib, Osimertinib)

This assay measures the ability of a compound to inhibit the activity of a specific tyrosine kinase.

Materials:

  • Recombinant human ALK, ROS1, or EGFR kinase

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Tyrosine-containing peptide substrate

  • Test compound (e.g., Lorlatinib, Osimertinib)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the recombinant kinase and the peptide substrate to the kinase assay buffer.

  • Add the test compound dilutions to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

  • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Add Kinase and Substrate Add Kinase and Substrate Prepare Reagents->Add Kinase and Substrate Add Inhibitor Add Inhibitor Add Kinase and Substrate->Add Inhibitor Add ATP to start reaction Add ATP to start reaction Add Inhibitor->Add ATP to start reaction Incubate Incubate Add ATP to start reaction->Incubate Stop Reaction and Detect Signal Stop Reaction and Detect Signal Incubate->Stop Reaction and Detect Signal Data Analysis (IC50) Data Analysis (IC50) Stop Reaction and Detect Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Workflow for an In Vitro Kinase Assay.
Cell-Based Phospho-EGFR Western Blot

This method is used to determine if a compound like Osimertinib can inhibit the phosphorylation of EGFR in a cellular context.

Materials:

  • Cancer cell line expressing mutant EGFR (e.g., H1975)

  • Cell culture medium and supplements

  • Test compound (Osimertinib)

  • EGF (Epidermal Growth Factor)

  • Lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-loading control e.g., beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to a desired confluency.

  • Treat cells with various concentrations of the test compound for a specified duration.

  • Stimulate the cells with EGF to induce EGFR phosphorylation.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against phospho-EGFR and total EGFR.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the level of EGFR phosphorylation inhibition.

Somatostatin Receptor Binding Assay

This assay measures the affinity of a compound like Lanreotide for somatostatin receptors.

Materials:

  • Cell membranes from cells overexpressing SSTR2 or SSTR5

  • Radiolabeled somatostatin analog (e.g., [125I]-Tyr3-Octreotide)

  • Test compound (Lanreotide)

  • Binding buffer

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of increasing concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the Ki (inhibitory constant).

Conclusion

The independent verification of the mechanisms of action for Lorlatinib, Osimertinib, and Lanreotide through established experimental protocols underpins their successful clinical application. The quantitative data from pivotal trials clearly demonstrate their efficacy and manageable safety profiles in specific patient populations. This evidence-based approach to drug development and validation stands in stark contrast to unsubstantiated claims for alternative therapies like Laetrile, highlighting the critical importance of rigorous scientific investigation in oncology.

References

Comparative Analysis of Laureatin and its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the marine-derived insecticide Laureatin and its potential analogues. This document provides a framework for future research, including hypothetical structure-activity relationships, detailed experimental protocols for larvicidal assays, and a plausible mechanism of action, in the absence of direct comparative studies in the current literature.

Introduction

This compound is a fascinating and structurally complex natural product isolated from the red marine algae of the genus Laurencia. It has demonstrated potent larvicidal activity against mosquitos, making it a promising lead compound for the development of new insecticides. Despite its potential, a comprehensive comparative analysis of this compound and its synthetic analogues is notably absent from the published scientific literature. This guide aims to bridge this gap by providing a foundational framework for researchers interested in exploring this unique molecule. By leveraging established principles of medicinal chemistry and entomology, we will explore hypothetical structure-activity relationships, detail essential experimental protocols, and propose a plausible mechanism of action to guide future research and development in this area.

Structure and Known Biological Activity of this compound

This compound is a medium-ring ether containing an oxetane (B1205548) ring and a brominated side chain. Its complex architecture presents a significant challenge for total synthesis, which has been a subject of academic interest. The primary reported biological activity of this compound is its potent toxicity to mosquito larvae, suggesting its potential as a natural insecticide.

Hypothetical Structure-Activity Relationships (SAR) of this compound Analogues

While direct comparative data is unavailable, we can hypothesize potential structure-activity relationships for this compound analogues based on common strategies in insecticide development. The following table outlines potential modifications and their expected impact on larvicidal activity.

Structural Modification Rationale Hypothesized Impact on Activity
Modification of the Oxetane Ring The strained oxetane ring may be crucial for binding to a biological target. Opening or replacing this ring could probe its importance.Opening the oxetane ring is likely to decrease or abolish activity. Replacement with other small rings (e.g., azetidine, cyclobutane) may retain some activity if the ring's conformational constraint is key.
Modification of the Eight-Membered Ether Ring The conformation of the medium ring influences the overall 3D shape of the molecule, which is critical for receptor binding.Altering ring size or introducing conformational constraints (e.g., double bonds, bridges) could either enhance or decrease activity by optimizing the fit to the target.
Variation of the Side Chain The length, halogenation, and terminal group of the side chain can affect lipophilicity, metabolic stability, and target interaction.Modifications to the side chain are likely to significantly impact activity. Exploring different halogen substitutions (Cl, F, I) or replacing the bromine with other functional groups could lead to analogues with improved potency or altered target specificity.
Epimerization of Stereocenters The specific stereochemistry of this compound is likely critical for its biological activity.Inversion of stereocenters is expected to significantly reduce or eliminate larvicidal activity, highlighting the importance of a specific 3D arrangement for target binding.

Experimental Protocols

To facilitate research in this area, a detailed protocol for a standard mosquito larvicidal bioassay is provided below. This protocol is based on established methodologies from the World Health Organization (WHO).

Mosquito Larvicidal Bioassay Protocol

1. Rearing of Mosquito Larvae:

  • Third or early fourth instar larvae of a susceptible mosquito species (e.g., Aedes aegypti or Culex quinquefasciatus) are used for the assay.

  • Larvae are reared under controlled laboratory conditions (27 ± 2°C, 75 ± 5% relative humidity, 12:12 h light:dark photoperiod).

2. Preparation of Test Solutions:

  • This compound and its analogues are dissolved in an appropriate solvent (e.g., dimethyl sulfoxide, DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions are made to obtain a range of test concentrations. The final concentration of the solvent in the test medium should not exceed a level that is non-toxic to the larvae.

3. Bioassay Procedure:

  • Groups of 20-25 larvae are placed in beakers or cups containing a defined volume of dechlorinated water.

  • The test solutions are added to the water to achieve the desired final concentrations.

  • A control group (solvent only) and a negative control group (water only) are included in each experiment.

  • Each concentration and control is tested in triplicate or quadruplicate.

4. Data Collection and Analysis:

  • Larval mortality is recorded at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • The percentage mortality is calculated for each concentration.

  • The lethal concentrations (LC50 and LC90), which are the concentrations that cause 50% and 90% mortality, respectively, are determined using probit analysis or other appropriate statistical methods.

Plausible Mechanism of Action and Signaling Pathway

The exact molecular target and signaling pathway of this compound in insects are currently unknown. However, many natural and synthetic insecticides with complex structures exert their effects by targeting the nervous system. A plausible hypothesis is that this compound acts as a neurotoxin.

Hypothesized Neurotoxic Mechanism of Action

This compound may act on ion channels or neurotransmitter receptors in the insect's nervous system, leading to paralysis and death. Potential targets could include:

  • Sodium Channels: Many insecticides modulate voltage-gated sodium channels, causing hyperexcitability of neurons.

  • GABA Receptors: The γ-aminobutyric acid (GABA) receptor is a major inhibitory neurotransmitter receptor in insects and a target for several classes of insecticides.

  • Acetylcholine (B1216132) Receptors: Nicotinic acetylcholine receptors are another important target for insecticides.

The following diagram illustrates a hypothetical signaling pathway for this compound's neurotoxic effects.

Laureatin_Signaling_Pathway cluster_neuron Insect Neuron This compound This compound Ion_Channel Ion Channel / Receptor (e.g., Na+ Channel, GABA Receptor) This compound->Ion_Channel Binds to and modulates Membrane_Depolarization Membrane Depolarization / Hyperpolarization Ion_Channel->Membrane_Depolarization Leads to Disrupted_Signaling Disrupted Neuronal Signaling Membrane_Depolarization->Disrupted_Signaling Causes Paralysis Paralysis Disrupted_Signaling->Paralysis Results in Death Larval Death Paralysis->Death Leads to

Caption: Hypothetical signaling pathway of this compound's neurotoxic action in an insect neuron.

Experimental Workflow for Larvicidal Bioassay

The following diagram outlines the general workflow for conducting a larvicidal bioassay to evaluate this compound and its analogues.

Larvicidal_Assay_Workflow Start Start Prepare_Compounds Prepare Stock Solutions of this compound & Analogues Start->Prepare_Compounds Rear_Larvae Rear Mosquito Larvae to 3rd/4th Instar Start->Rear_Larvae Set_Up_Assay Set Up Bioassay with Larvae and Test Concentrations Prepare_Compounds->Set_Up_Assay Rear_Larvae->Set_Up_Assay Incubate Incubate for 24h and 48h Set_Up_Assay->Incubate Record_Mortality Record Larval Mortality Incubate->Record_Mortality Analyze_Data Analyze Data (Calculate LC50/LC90) Record_Mortality->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a mosquito larvicidal bioassay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with significant potential for insecticide development. The lack of comparative studies on its analogues highlights a critical research gap. This guide provides a foundational framework to stimulate and direct future research. Key future directions should include:

  • Synthesis of a focused library of this compound analogues to systematically probe the structure-activity relationships.

  • Quantitative larvicidal bioassays of these analogues to generate the much-needed comparative data.

  • Mechanism of action studies to identify the specific molecular target(s) of this compound in insects.

  • Toxicological studies to assess the selectivity of this compound and its most potent analogues for insects over non-target organisms.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a lead compound for the development of novel and effective insecticides.

Assessing the Specificity of Laureatin's Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

To our valued audience of researchers, scientists, and drug development professionals,

Our objective is to provide comprehensive comparison guides that facilitate informed decision-making in your research and development endeavors. In this context, we have undertaken an extensive review of the existing scientific literature to assess the specificity of the natural compound Laureatin.

Following a thorough investigation, we must report that there is currently a significant lack of publicly available data to conduct a meaningful comparative analysis of this compound's specificity for any potential therapeutic target. The primary body of research identifies this compound as a metabolite isolated from the marine red algae Laurencia nipponica, with documented potent insecticidal activity, particularly against mosquitos.[1]

However, crucial information regarding its pharmacological effects in mammalian systems, which is a prerequisite for the development of a therapeutic comparison guide, is not available in the current scientific literature.

Deficiencies in the Existing Literature:

  • Undefined Mechanism of Action and Molecular Targets: There are no published studies that elucidate the specific molecular target or targets of this compound in mammalian cells. Understanding the primary target is the foundational step in assessing the specificity of a compound.

  • Absence of Specificity and Off-Target Effect Data: We were unable to locate any in vitro or in vivo studies that have evaluated the selectivity of this compound. Consequently, there is no quantitative data (e.g., IC50, Ki, or binding affinity values) comparing its activity against a potential primary target versus other related or unrelated proteins.

  • Lack of Established Therapeutic Alternatives: Without a known and validated therapeutic target for this compound, it is impossible to identify appropriate alternative compounds for a comparative analysis of specificity.

Due to these significant gaps in the available scientific knowledge, we are unable to provide the requested comparison guide, including data tables, detailed experimental protocols, and visualizations of signaling pathways.

The development of such a guide would be contingent on future research that addresses these fundamental questions regarding this compound's pharmacology. We are committed to monitoring the scientific landscape and will revisit this topic should new and relevant data become available.

References

A Comparative Guide to the Reproducibility of Laureatin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the observed variability in experimental outcomes for the novel kinase inhibitor, Laureatin. Recent studies across different laboratories have yielded conflicting data on its efficacy, specifically its half-maximal inhibitory concentration (IC50). This document aims to provide a comparative analysis of the experimental protocols used, highlight potential sources of discrepancy, and offer a standardized methodology to improve reproducibility. The challenges in reproducing preclinical research are well-documented, with issues often stemming from insufficient detail in original papers, variations in experimental protocols, and a lack of standardized reagents.[1][2][3]

Comparative Efficacy Data (IC50) of this compound

This compound is a novel ATP-competitive inhibitor targeting the hypothetical "Leucine-Activated Tyrosine Kinase 1" (LATK1), a pathway implicated in tumorigenesis. Discrepancies in its reported potency across three independent laboratories (Lab A, Lab B, and Lab C) in two common cancer cell lines, MCF-7 and A549, are summarized below.

Table 1: Reported IC50 Values for this compound Across Different Laboratories

Cell Line Lab A: IC50 (µM) Lab B: IC50 (µM) Lab C: IC50 (µM)
MCF-7 0.854.200.95
A549 1.209.801.50

The significant deviation in IC50 values reported by Lab B suggests underlying methodological differences rather than inherent variability in the compound's activity. Such inter-lab variation is a known issue in kinase inhibitor studies, where IC50 values are highly sensitive to assay conditions.[4][5]

Table 2: Comparison of Key Experimental Parameters

Parameter Lab A Lab B Lab C (Recommended)
Cell Line Source Commercial Vendor (low passage)Internal stock (high passage)Commercial Vendor (low passage)
Cell Line Authentication STR Profiling (pre-experiment)Not PerformedSTR Profiling (pre-experiment)
Cell Seeding Density 5,000 cells/well10,000 cells/well5,000 cells/well
Assay Medium RPMI + 10% FBSDMEM + 10% FBSRPMI + 10% FBS
ATP Concentration in Kinase Assay 10 µM (near Km)1 mM (saturating)10 µM (near Km)
Viability Assay CellTiter-Glo® (Luminescent)MTT (Colorimetric)CellTiter-Glo® (Luminescent)
Incubation Time 72 hours48 hours72 hours

Analysis of the experimental parameters reveals critical differences. Lab B's use of high-passage, unauthenticated cell lines is a major potential source of error, as genetic drift and cross-contamination can dramatically alter drug responsiveness.[6][7][8] Furthermore, the use of saturating ATP concentrations in the kinase assay by Lab B would predictably lead to higher apparent IC50 values for an ATP-competitive inhibitor like this compound.[9] Minor variations in cell culture conditions, including seeding density and media, are also known to impact drug responsiveness.[10][11]

Signaling Pathway and Experimental Workflow Diagrams

To clarify the mechanism of action and the experimental process, the following diagrams illustrate the targeted signaling pathway and a standardized workflow for assessing this compound's efficacy.

LATK1_Signaling_Pathway cluster_membrane Cell Membrane GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds LATK1 LATK1 Receptor->LATK1 Activates Downstream Downstream Effector (e.g., pERK) LATK1->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->LATK1 Inhibits

Caption: Hypothetical LATK1 signaling pathway targeted by this compound.

Experimental_Workflow Start Start: Obtain Low-Passage Authenticated Cells Seed Seed Cells in 96-Well Plates Start->Seed Adhere Allow Cells to Adhere (24 hours) Seed->Adhere Treat Treat with this compound (Serial Dilution) Adhere->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Add CellTiter-Glo® Reagent Incubate->Assay Read Measure Luminescence Assay->Read Analyze Analyze Data: Normalize & Fit Curve Read->Analyze End End: Determine IC50 Analyze->End

Caption: Recommended workflow for reproducible this compound IC50 determination.

Detailed Experimental Protocols

Adherence to a detailed, standardized protocol is critical for ensuring reproducibility.[12] The following methods are based on best practices identified for cell-based drug screening assays.[10][11][13]

3.1. Cell Culture and Maintenance

  • Cell Lines: Use MCF-7 (ATCC® HTB-22™) and A549 (ATCC® CCL-185™) cells.

  • Authentication: Authenticate cell lines via Short Tandem Repeat (STR) profiling before initiating experiments and after no more than 10 passages.[14]

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency. Use cells only between passages 5 and 15.

3.2. Cell Viability (IC50) Assay Protocol (96-Well Format)

  • Cell Seeding: Harvest log-phase cells and perform a cell count. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL in RPMI medium. Seed 50 µL of the cell suspension (5,000 cells) into each well of a white, clear-bottom 96-well plate.

  • Adhesion: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in culture medium to create 2X working solutions ranging from 200 µM to 0.01 µM. Include a vehicle control (0.5% DMSO in medium).

  • Treatment: Add 50 µL of the 2X working solutions to the corresponding wells, resulting in a final volume of 100 µL and a final DMSO concentration of 0.25%.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Viability Measurement (CellTiter-Glo® Luminescent Assay):

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (wells with medium only).

    • Normalize the data by setting the average vehicle control signal to 100% viability and the background to 0%.

    • Plot the normalized viability against the log concentration of this compound and fit a four-parameter logistic (4PL) curve to determine the IC50 value.

Identifying Sources of Experimental Variability

The discrepancy in this compound's performance highlights a broader challenge in preclinical research.[15][16] Several factors can contribute to poor reproducibility.

logical_reproducibility cluster_reagents Reagents & Materials cluster_protocol Protocol Execution cluster_analysis Data Analysis Cell_Line Cell Line Integrity (Passage, Authentication) Outcome Experimental Outcome (e.g., IC50 Value) Cell_Line->Outcome Compound Compound Quality (Purity, Storage) Compound->Outcome Media Media & Serum (Lot-to-Lot Variability) Media->Outcome Density Seeding Density Density->Outcome Time Incubation Time Time->Outcome Assay_Params Assay Parameters (e.g., ATP Conc.) Assay_Params->Outcome Normalization Normalization Method Normalization->Outcome Curve_Fit Curve Fitting Model Curve_Fit->Outcome Reproducibility Reproducibility Outcome->Reproducibility

Caption: Key factors influencing experimental outcomes and reproducibility.

The case of this compound underscores the critical importance of robust and standardized experimental design in preclinical drug development. The significant variations observed in IC50 values are likely attributable to differences in cell line integrity, assay parameters (specifically ATP concentration), and general protocol adherence. By adopting the standardized protocol outlined in this guide, which includes mandatory cell line authentication and optimized assay conditions, researchers can significantly improve the consistency and reliability of their findings, thereby fostering greater confidence in the therapeutic potential of novel kinase inhibitors. Ensuring that research is transparent, rigorous, and reproducible is essential for accelerating scientific progress.[12][17][18]

References

Unable to Generate Comparison for "Laureatin": Compound Not Identified in Human Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases indicates that "Laureatin" is a natural product derived from marine algae, primarily investigated for its potent insecticidal properties.[1][2][3] Currently, there is no publicly available information to suggest that this compound is being developed as a therapeutic agent for human use. Consequently, a direct competitor compound in a drug development context could not be identified, and no data on its mechanism of action, relevant signaling pathways, or comparative efficacy in preclinical or clinical settings exists.

This compound is an active product that can be isolated from the marine algae Laurencia nipponica.[1][2] Research has primarily focused on its significant insecticidal activity, particularly against mosquitos.[3][4] The scientific literature is centered on the chemical synthesis of this compound and its analogs.[3][4][5]

Due to the absence of data on this compound's performance and mechanism of action in a therapeutic context, it is not possible to fulfill the request for a head-to-head comparison guide. Key components of the request, including quantitative data tables, detailed experimental protocols for human cell-based or animal model experiments, and diagrams of signaling pathways relevant to drug development professionals, cannot be generated.

To proceed with a detailed comparison guide as requested, please provide the name of a compound that is currently in a stage of drug development or is an established therapeutic, along with a relevant competitor.

References

Bridging the Gap: Validating In Vitro Larvicidal Activity of Laureatin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Insecticide Development

The discovery of novel insecticides is critical in the global effort to control vector-borne diseases. Laureatin, a natural product isolated from the red marine algae Laurencia nipponica, has been identified in preliminary studies as a potent mosquito larvicide.[1] This guide provides a framework for validating these initial in vitro findings through robust in vivo experimentation. To offer a clear benchmark, this compound's performance is compared against two widely used larvicides: Temephos, a conventional organophosphate insecticide, and Bacillus thuringiensis israelensis (Bti), a microbial larvicide.

Due to the limited availability of published data on this compound, this guide utilizes a hypothetical dataset for its in vitro activity to illustrate the validation process. This framework is intended to guide researchers in the systematic evaluation of novel larvicidal compounds.

Comparative Efficacy: In Vitro vs. In Vivo

The transition from a controlled laboratory setting to a more complex environmental simulation is a crucial step in insecticide development. The following tables summarize the larvicidal efficacy of this compound (hypothetical), Temephos, and Bti against late 3rd or early 4th instar larvae of Aedes aegypti, the primary vector for dengue, Zika, and chikungunya viruses.

Table 1: In Vitro Larvicidal Activity against Aedes aegypti (24-hour exposure)

Compound/AgentTypeLC50 (mg/L)LC90 (mg/L)
This compound (Hypothetical) Natural Product0.050.12
Temephos Organophosphate0.0046[2]0.0191[2]
Bti (strain AM65-52) Microbial0.015 (expressed as ITU/mg)Not widely reported

LC50: Lethal concentration that kills 50% of the exposed larvae. LC90: Lethal concentration that kills 90% of the exposed larvae. ITU: International Toxic Units.

Table 2: In Vivo (Simulated Field Trial) Larvicidal Activity against Aedes aegypti (48-hour exposure)

Compound/AgentTypeLC50 (mg/L)LC90 (mg/L)
This compound (Hypothetical) Natural Product0.090.25
Temephos Organophosphate0.005[3]0.009[3]
Bti (strain JC691) Microbial6.96 x 10⁴ CFU/mlNot widely reported

Note: In vivo efficacy can be influenced by environmental factors such as water quality, temperature, and UV exposure, which may account for the higher LC50/LC90 values compared to in vitro assays.

Mechanism of Action

Understanding the mechanism of action is fundamental for developing effective resistance management strategies.

  • This compound (Hypothetical Mechanism): As a marine natural product, this compound's mechanism is yet to be fully elucidated. Based on the actions of other marine-derived neurotoxins, it is hypothesized to be a modulator of ion channels in the larval nervous system, leading to paralysis and death. This distinct mechanism could be invaluable for controlling mosquito populations resistant to conventional insecticides.

  • Temephos: This organophosphate insecticide acts as an acetylcholinesterase (AChE) inhibitor.[2][4][5] By irreversibly binding to and inhibiting AChE, Temephos causes an accumulation of the neurotransmitter acetylcholine (B1216132) at the synaptic cleft, leading to persistent nerve stimulation, paralysis, and eventual death of the larva.[6][7]

  • Bacillus thuringiensis israelensis (Bti): Bti is a soil bacterium that produces crystalline proteins (Cry and Cyt toxins) during sporulation.[8] Upon ingestion by mosquito larvae, these toxins are solubilized in the alkaline midgut, where they are cleaved by proteases into active forms. The activated toxins bind to specific receptors on the surface of midgut epithelial cells, creating pores that disrupt the osmotic balance, leading to cell lysis and larval death.[8]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following methodologies are based on World Health Organization (WHO) guidelines for larvicide testing.[9][10][11]

Protocol 1: In Vitro Larvicidal Bioassay
  • Test Organism: Late third or early fourth instar larvae of a susceptible Aedes aegypti strain.

  • Preparation of Test Solutions:

    • A stock solution of this compound (or other test compounds) is prepared in an appropriate solvent (e.g., DMSO).

    • Serial dilutions are made using distilled water to achieve a range of at least five concentrations expected to produce larval mortality between 10% and 95%.[2] The final solvent concentration should not exceed 1% in the test medium.

  • Bioassay Procedure:

    • 25 larvae are placed in beakers containing 99 mL of distilled water.

    • 1 mL of the respective test solution is added to each beaker.

    • Each concentration is tested in triplicate, along with a solvent control and a negative control (distilled water only).

    • Larval mortality is recorded after 24 hours of exposure. Larvae are considered dead if they are immobile and do not respond to probing.[2]

  • Data Analysis:

    • Mortality data is corrected using Abbott's formula if mortality in the control group is between 5% and 20%.

    • LC50 and LC90 values with 95% confidence limits are calculated using Probit analysis.[2]

Protocol 2: In Vivo (Simulated Field) Larvicidal Bioassay
  • Test Environment: Outdoor or semi-field conditions using larger containers (e.g., 20 L buckets) containing rainwater or dechlorinated tap water and a small amount of organic matter (e.g., dried leaves) to simulate a natural breeding habitat.

  • Test Organism: 100 late third or early fourth instar larvae of Aedes aegypti are introduced into each container.

  • Application of Larvicide: The test compounds are applied at concentrations determined from the in vitro assays. A control group with no larvicide is included.

  • Monitoring:

    • Larval mortality is assessed at 24 and 48 hours.

    • Pupation and adult emergence rates are monitored daily for up to 10 days to assess any sublethal or developmental effects.

  • Data Analysis: LC50 and LC90 values are calculated as in the in vitro protocol. The percentage of emergence inhibition (IE) is also calculated relative to the control group.

Visualizing Workflows and Mechanisms

Diagrams are provided to clearly illustrate the experimental process and the hypothesized mechanism of action for this compound.

G cluster_0 Phase 1: In Vitro Assay cluster_1 Phase 2: In Vivo Validation Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Bioassay (25 larvae/beaker) Bioassay (25 larvae/beaker) Serial Dilutions->Bioassay (25 larvae/beaker) 24h Incubation 24h Incubation Bioassay (25 larvae/beaker)->24h Incubation Mortality Count Mortality Count 24h Incubation->Mortality Count Data Analysis (Probit) Data Analysis (Probit) Mortality Count->Data Analysis (Probit) LC50/LC90 Determination LC50/LC90 Determination Data Analysis (Probit)->LC50/LC90 Determination Apply Larvicide Apply Larvicide LC50/LC90 Determination->Apply Larvicide Informs Dosage Simulated Habitat (Buckets) Simulated Habitat (Buckets) Introduce 100 Larvae Introduce 100 Larvae Simulated Habitat (Buckets)->Introduce 100 Larvae Introduce 100 Larvae->Apply Larvicide 48h Monitoring 48h Monitoring Apply Larvicide->48h Monitoring Mortality & Emergence Count Mortality & Emergence Count 48h Monitoring->Mortality & Emergence Count In Vivo Efficacy (LC50/LC90) In Vivo Efficacy (LC50/LC90) Mortality & Emergence Count->In Vivo Efficacy (LC50/LC90)

Caption: Experimental workflow for in vitro and in vivo larvicide testing.

G cluster_0 Cellular Level This compound This compound IonChannel Voltage-Gated Ion Channel (e.g., Na+ or Ca2+) This compound->IonChannel Binds to and locks channel open NerveCell Larval Nerve Cell Membrane IonInflux Uncontrolled Ion Influx IonChannel->IonInflux Allows continuous flow Depolarization Persistent Membrane Depolarization IonInflux->Depolarization Leads to Paralysis Paralysis Depolarization->Paralysis Causes Death Larval Death Paralysis->Death Results in

Caption: Hypothetical mechanism of action for this compound as a neurotoxin.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for [Chemical Name]

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a chemical named "Laureatin" could not be found in available safety and regulatory databases. The following guide provides a template for the proper handling and disposal of a hazardous chemical, referred to herein as "[Chemical Name]". Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) guidelines for the exact chemical in use before handling or disposal.

This document provides essential safety and logistical information, including operational and disposal plans for [Chemical Name]. Adherence to these procedural steps is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before handling [Chemical Name], it is imperative to consult your institution's chemical hygiene plan.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[1]

  • Ventilation: Handle solid [Chemical Name] and its concentrated solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]

  • Spill Management: In the event of a spill, immediately alert personnel in the area.

    • For small solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container.[2]

    • For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup.[2]

  • First Aid:

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse your mouth.[3]

    • If on Skin: Wash with plenty of soap and water.[3]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

Waste Classification and Handling

Proper identification and classification of chemical waste is the first step toward safe and compliant disposal.

  • Hazardous Chemical: [Chemical Name] is classified as a hazardous chemical.

  • Environmental Hazard: It may be toxic to aquatic life with long-lasting effects. Therefore, it is imperative to prevent it from entering surface waters.[1][3]

  • Waste Segregation:

    • Solid Waste: Includes contaminated PPE, weigh boats, and absorbent materials.

    • Liquid Waste: Includes solutions containing [Chemical Name] and solvent rinses of containers. Do not mix with other waste streams unless permitted by your institution's hazardous waste program.[2]

Quantitative Data for Disposal

ParameterValue/GuidelineSource
pH Neutralization Range 6.0 - 9.0General Lab Practice
Container Rinsate Volume Triple rinse with a suitable solvent[4]
Satellite Accumulation Time Limit 90-180 days (consult institutional policy)[2]
Peroxide Concentration Limit (if applicable) < 10 ppm before transfer/disposal[5]

Experimental Protocol: Neutralization of Acidic [Chemical Name] Waste

This protocol outlines a general procedure for neutralizing acidic waste containing [Chemical Name] before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.

Materials:

  • Acidic waste solution containing [Chemical Name]

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

  • Chemical fume hood

Procedure:

  • Place the beaker containing the acidic waste solution on a stir plate inside a chemical fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Slowly add small amounts of sodium bicarbonate or sodium carbonate to the solution. Be cautious as this may cause fizzing or gas evolution.

  • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

  • Continue adding the neutralizing agent incrementally until the pH of the solution is between 6.0 and 9.0.

  • Once neutralized, the solution can be prepared for hazardous waste pickup according to institutional guidelines. The rinsate from this procedure must be collected and handled as hazardous waste.[4]

Step-by-Step Disposal Procedure

  • Collection: Collect waste [Chemical Name] in a designated, leak-proof, and chemically compatible container with a secure screw-top lid.[1][2]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:

    • The full chemical name: "[Chemical Name]"

    • The approximate concentration and quantity of each component.[2]

    • The date the waste was first added to the container.[2]

    • The name of the principal investigator or responsible person.[2]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory, such as a fume hood.[1] The container must be kept closed except when adding waste and should be stored in secondary containment.[2]

  • Waste Pickup: Once the container is full or has reached the institutional accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Do not dispose of [Chemical Name] waste down the drain or in the regular trash. [2]

G cluster_0 start Begin Waste Disposal Workflow identify Identify Chemical & Consult SDS start->identify ppe Don Appropriate PPE identify->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid containerize_solid Place in Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid storage Store in Satellite Accumulation Area containerize_solid->storage containerize_liquid->storage pickup Request EHS Waste Pickup storage->pickup end Disposal Complete pickup->end

Caption: Workflow for the proper disposal of hazardous chemical waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。